Betamethasone Dipropionate
Descripción
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-XYWKZLDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022672 | |
| Record name | Betamethasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5593-20-4 | |
| Record name | Betamethasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5593-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone dipropionate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826Y60901U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Mechanism of Action of Betamethasone Dipropionate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. It delves into the core signaling pathways, presents quantitative data from cellular research, and outlines detailed experimental protocols for investigating its effects.
Core Mechanism of Action: A Dual Approach
Betamethasone dipropionate, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects through two primary mechanisms: a well-characterized genomic pathway and a more rapid non-genomic pathway.[1]
1.1. The Genomic Pathway: Modulating Gene Expression
The primary mechanism of action is genomic, involving the regulation of gene transcription.[2][3][4][5] This process is initiated when the lipophilic this compound molecule passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm.[2][6] This binding event triggers a conformational change in the GR, causing its dissociation from a chaperone protein complex and its subsequent translocation into the nucleus.[2][3][6]
Once in the nucleus, the betamethasone-GR complex acts as a ligand-activated transcription factor, influencing gene expression in two main ways:
-
Transactivation: The complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding upregulates the transcription of anti-inflammatory genes, such as Annexin A1 (also known as Lipocortin-1), Glucocorticoid-Induced Leucine Zipper (GILZ), and Dual-Specificity Phosphatase 1 (DUSP1).[2][7] Annexin A1 is a key protein that inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
-
Transrepression: The betamethasone-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] By suppressing NF-κB, this compound reduces the production of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
1.2. The Non-Genomic Pathway
Corticosteroids can also elicit rapid cellular effects through non-genomic pathways.[1] These actions are initiated at the cell membrane and involve interactions with membrane-bound receptors and the modulation of second messenger signaling cascades.[1] This pathway is responsible for more immediate responses, such as the modulation of T-cell, platelet, and monocyte activity.[1]
Visualizing the Genomic Signaling Pathway
The following diagram illustrates the step-by-step genomic mechanism of action for this compound.
Quantitative Data from Cellular Research
The potency and efficacy of this compound can be quantified through various in vitro cellular assays. The following table summarizes key quantitative data, providing a comparative perspective on its activity.
| Parameter | Compound | Cell Type / System | Value | Reference |
| Relative Corticoid Potency (RCP) | Betamethasone | Yeast Glucocorticoid Bioassay | Equal to Cortisol | [8] |
| Dexamethasone | Yeast Glucocorticoid Bioassay | Higher than Betamethasone | [8] | |
| Budesonide | Yeast Glucocorticoid Bioassay | Highest Potency | [8] | |
| EC50 (Half-maximal effective concentration) | Dexamethasone | HEK293F-GRE Reporter Assay | 9.7 nM | [9] |
| Cortisol | HEK293F-GRE Reporter Assay | 153.6 nM | [10] | |
| Prednisolone | HEK293F-GRE Reporter Assay | 95.2 nM | [10] | |
| Dexamethasone (GILZ Transactivation) | Human PBMCs | 7.7 nM (Healthy Controls) | [11] | |
| IC50 (Half-maximal inhibitory concentration) | Dexamethasone (IL-2 Transrepression) | Human PBMCs | 17.4 nM (Healthy Controls) | [11] |
| Mifepristone (GR Antagonist) | HEK293F-GRE Reporter Assay | 9.6 nM | [9][10] |
Note: Data for this compound itself is often compared with dexamethasone, a structurally similar and widely studied glucocorticoid. Potency can vary significantly based on the cell type and the specific endpoint being measured.
Experimental Protocols in Cellular Research
Investigating the mechanism of action of this compound involves a suite of established cellular and molecular biology techniques.
4.1. Glucocorticoid Receptor (GR) Reporter Gene Assay
This assay measures the ability of a compound to activate the GR and induce gene transcription via GREs.
Methodology:
-
Cell Culture: Human cell lines, such as HEK293 or A549, are stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.[7][9]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a control compound (e.g., dexamethasone) for a defined period (typically 6-24 hours).[7]
-
Lysis and Measurement: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added.[7]
-
Data Analysis: The resulting luminescence, which is proportional to GRE-driven gene expression, is measured using a luminometer. EC50 values are calculated from the dose-response curve.
4.2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to quantify changes in the mRNA levels of specific GR target genes following treatment.
Methodology:
-
Cell Culture and Treatment: A relevant cell type (e.g., peripheral blood mononuclear cells (PBMCs), fetal lung fibroblasts) is cultured and treated with this compound for a specific duration (e.g., 6 hours).[11][12]
-
RNA Extraction: Total RNA is isolated from the treated and untreated cells.
-
Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for target genes (e.g., GILZ for transactivation, IL-2 for transrepression) and a housekeeping gene for normalization.[11]
-
Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.
4.3. Cytokine Release Assay (ELISA)
This assay quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation and Culture: Immune cells (e.g., PBMCs or macrophage-like cell lines like U937) are isolated and cultured.[13][14]
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.[14]
-
Supernatant Collection: After an incubation period (e.g., 48 hours), the cell culture supernatant is collected.[13]
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]
-
Data Analysis: The percentage inhibition of cytokine release is calculated for each concentration, and an IC50 value is determined.
Summary of Cellular Effects
The molecular interactions of this compound translate into a broad range of cellular effects that underpin its therapeutic utility.
-
Anti-inflammatory Effects: It potently inhibits the production and release of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, RANTES), and prostaglandins.[2][14][15] This is a cornerstone of its action in treating inflammatory conditions.[2][3]
-
Immunosuppressive Effects: The compound suppresses the activity and proliferation of various immune cells, including T-lymphocytes and macrophages.[2][16] It can induce maturation-resistant dendritic cells and impair T-cell proliferation.[16]
-
Effects on Cell Proliferation and Matrix Remodeling: In specific cell types, such as fetal lung fibroblasts, betamethasone regulates genes involved in cell proliferation and the remodeling of the extracellular matrix.[12] This is crucial for its use in promoting fetal lung maturity.[12]
-
Vasoconstrictive Properties: this compound causes vasoconstriction, which helps to reduce redness and swelling at the site of inflammation by decreasing blood flow and the delivery of inflammatory cells.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 5. This compound | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Recombinant cell bioassays for the detection of (gluco)corticosteroids and endocrine-disrupting potencies of several environmental PCB contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 12. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Molecular Targets of Betamethasone Dipropionate in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) dipropionate is a high-potency synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive effects.[1][2][3] It is a cornerstone therapy for a multitude of inflammatory and autoimmune conditions, particularly dermatological disorders like psoriasis and eczema.[4][5] The therapeutic efficacy of betamethasone dipropionate stems from its ability to modulate the intricate signaling networks within immune cells, leading to a decisive shift from a pro-inflammatory to an anti-inflammatory state.
This technical guide provides an in-depth exploration of the molecular mechanisms and specific targets of this compound within key immune cell populations. It details the core signaling pathways, summarizes quantitative effects on cellular markers and cytokine expression, and furnishes representative experimental protocols for investigating these interactions. The primary goal is to equip researchers and drug development professionals with a comprehensive understanding of how this potent corticosteroid operates at the molecular level.
Core Mechanism of Action: The Glucocorticoid Receptor (GR)
The biological effects of this compound are mediated almost exclusively through its interaction with the intracellular Glucocorticoid Receptor (GR).[3][4] The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][6]
The activation cascade proceeds as follows:
-
Cellular Entry: Being lipophilic, this compound readily diffuses across the cell membrane into the cytoplasm.
-
GR Binding and Activation: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) like Hsp90 and Hsp70. The binding of this compound to the ligand-binding domain of the GR induces a critical conformational change.
-
Nuclear Translocation: This conformational shift triggers the dissociation of the associated chaperone proteins. The activated ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus.[4][6]
Inside the nucleus, the activated GR complex modulates gene expression through two primary, well-defined genomic mechanisms: transactivation and transrepression .
Genomic Mechanisms: Transactivation and Transrepression
The nuclear GR complex functions as a transcription factor, directly or indirectly regulating the expression of hundreds of genes.
Transactivation: Upregulating Anti-Inflammatory Genes
In this process, homodimers of the activated GR complex bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][6] This binding typically recruits coactivators and the general transcription machinery, leading to the upregulation of gene transcription. Key anti-inflammatory proteins induced via transactivation include:
-
Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, an enzyme critical for the synthesis of pro-inflammatory arachidonic acid metabolites such as prostaglandins (B1171923) and leukotrienes.[4]
-
Inhibitor of NF-κB (IκBα): Increased synthesis of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm, thereby inhibiting its activity.[7][8][9]
-
Anti-inflammatory Cytokines: In some cell types, such as B cells, glucocorticoids can promote the expression of the immunomodulatory cytokine IL-10.[10]
While beneficial, GR-mediated transactivation is also linked to many of the undesirable metabolic side effects associated with long-term corticosteroid use.[11][12]
Transrepression: Suppressing Pro-Inflammatory Genes
Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[2][11] In this pathway, the activated GR monomer interacts directly with and inhibits the function of other transcription factors, a process often referred to as "tethering." This repression occurs without the GR directly binding to DNA. The two most critical targets of GR-mediated transrepression are:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB drives the expression of a vast array of pro-inflammatory molecules. The GR complex can bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[4][9]
-
Activator Protein-1 (AP-1): Another key pro-inflammatory transcription factor, AP-1 (a dimer of Fos and Jun proteins) is also inhibited through direct protein-protein interaction with the GR complex.[6][7]
By suppressing NF-κB and AP-1, this compound effectively shuts down the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6, IL-17, IL-23), chemokines, and cell adhesion molecules.[4][13][14]
Molecular Targets in Specific Immune Cells
This compound exerts distinct effects across various immune cell lineages by targeting key nodes in their activation and effector pathways.
T-Lymphocytes
T-cells, particularly helper T-cells (Th), are central to the pathogenesis of many autoimmune diseases. This compound potently suppresses T-cell function through several mechanisms:
-
Inhibition of the IL-23/Th17 Axis: This pathway is a critical driver of psoriatic inflammation. This compound significantly suppresses the expression of key Th17-related cytokines, including IL-17A, IL-17F, IL-22, and the upstream polarizing cytokine IL-23.[15][16][17] This leads to a reduction in keratinocyte hyperproliferation and skin inflammation.[16]
-
Suppression of T-Cell Activation and Proliferation: It inhibits T-cell activation and reduces the number of infiltrating CD4+ and CD8+ T-cells in inflamed tissues.[13][18]
-
Modulation of Cytokine Profiles: It promotes a shift away from pro-inflammatory Th1 and Th17 phenotypes towards an anti-inflammatory Th2 phenotype.[17]
Monocytes and Macrophages
These phagocytic cells are key sources of pro-inflammatory mediators in tissues.
-
Inhibition of Inflammatory Mediators: By repressing NF-κB, this compound blocks the production and secretion of TNF-α, IL-1β, and IL-6 from macrophages.[19]
-
Reduced Recruitment: It downregulates the expression of adhesion molecules and chemokines, thereby reducing the recruitment of monocytes from the bloodstream into inflamed tissues.[4][20]
-
Depletion at High Doses: Systemic or high-dose application of glucocorticoids can lead to a significant reduction in the overall number of circulating monocytes and tissue macrophages.[21][22]
B-Lymphocytes
While T-cells are often the primary focus, glucocorticoids also impact B-cell function.
-
Impaired B-Cell Receptor (BCR) Signaling: Studies show that glucocorticoids can interfere with upstream signaling cascades initiated by the BCR.[10]
-
Reduced Immunoglobulin Production: By targeting transcription factors, glucocorticoids can reduce the transcriptional output from immunoglobulin loci, potentially lowering antibody production.[10]
-
Induction of IL-10: Betamethasone can induce the production of the regulatory cytokine IL-10 in B-cells, contributing to its overall anti-inflammatory effect.[10]
Dendritic Cells (DCs)
As the most potent antigen-presenting cells, DCs are critical for initiating adaptive immune responses. This compound hinders the maturation and differentiation of DCs, reducing their capacity to activate naive T-cells.[17]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cytokine expression and immune cell markers.
Table 1: Effect of this compound (BD) Foam on Th17 Cytokine Secretion in a Human Skin Inflammation Model
| Cytokine | % Inhibition vs. Untreated Control | Statistical Significance (p-value) |
|---|---|---|
| IL-17A | 98.4% | < 0.01 |
| IL-17AF | 96.6% | < 0.001 |
| IL-17C | 53.1% | < 0.001 |
| IL-17F | 95.9% | < 0.001 |
| IL-22 | 91.2% | < 0.01 |
Data synthesized from a study on InflammaSkin® cultures treated with Cal/BD foam for 7 days.[16]
Table 2: Reduction in Immune Marker Area in Psoriatic Lesions After 12 Weeks of Topical Treatment
| Immune Marker | Tissue Layer | % Reduction in Immunoreactive Area (Week 12 vs. Week 0) |
|---|---|---|
| CD8+ | Epidermis | ~44.8% |
| CD4+ | Epidermis | ~67.4% |
| CD103+ | Epidermis | ~49.6% |
| CD69+ | Epidermis | ~39.5% |
| IL-17A+ | Epidermis | ~37.8% |
| IL-22+ | Epidermis | ~45.4% |
Data calculated from a study using a combined foam preparation of calcipotriol (B1668217) and this compound.[13]
Key Experimental Protocols
Investigating the molecular targets of this compound requires specific and robust methodologies. Below are detailed, representative protocols for two fundamental techniques.
Protocol: Western Blot for NF-κB p65 Nuclear Translocation
This method assesses NF-κB activation by quantifying the amount of the p65 subunit in the cytoplasmic and nuclear fractions of immune cells following treatment. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation, which should be inhibited by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., RAW 264.7 macrophages or Jurkat T-cells) to ~80% confluency.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle control for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS for macrophages, 10 ng/mL TNF-α for T-cells) for 30-60 minutes to induce NF-κB translocation.
-
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform cytoplasmic and nuclear extraction using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and hypertonic buffers.
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65).
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
To ensure proper fractionation, probe separate blots with antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
Quantify band intensity using densitometry software (e.g., ImageJ).[13] Compare the nuclear-to-cytoplasmic p65 ratio across different treatment groups.[23]
-
Protocol: Chromatin Immunoprecipitation (ChIP) for GR Binding to a Target Gene Promoter
ChIP is the gold-standard technique to determine if a protein (like the GR) is directly bound to a specific DNA region (like a GRE in a gene promoter) within intact cells.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells (e.g., A549 lung epithelial cells) with this compound (1 µM) or vehicle for 1 hour to induce GR nuclear translocation and binding.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells. Isolate the nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments averaging 200-1000 bp in length.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
-
Incubate a portion of the lysate overnight at 4°C with a specific anti-GR antibody. Use a non-specific IgG as a negative control. Save a small aliquot of the lysate as "input" control.
-
Add Protein A/G magnetic beads to capture the antibody-GR-DNA complexes.
-
-
Washing and Elution:
-
Perform a series of stringent washes on the beads to remove non-specifically bound chromatin.
-
Elute the specifically bound chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples (e.g., at 65°C) for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.
-
-
Analysis by Quantitative PCR (qPCR):
-
Design primers specific to the putative GRE in the promoter of a known GR target gene (e.g., ANXA1).
-
Perform qPCR on the DNA from the GR-IP, IgG-IP, and input samples.
-
Analyze the results by calculating the percentage of input DNA that was immunoprecipitated. A significant enrichment in the GR-IP sample compared to the IgG control indicates direct binding of GR to the target promoter.[24][25][26]
-
Conclusion and Future Directions
This compound exerts its powerful anti-inflammatory and immunosuppressive effects by targeting the glucocorticoid receptor, which in turn orchestrates a large-scale reprogramming of gene expression in immune cells. The core of its therapeutic action lies in the GR-mediated transrepression of pivotal pro-inflammatory transcription factors NF-κB and AP-1, leading to a shutdown of cytokine, chemokine, and adhesion molecule production across T-cells, macrophages, and other immune lineages.
For drug development professionals, a key challenge remains the dissociation of the desired anti-inflammatory effects (transrepression) from the adverse metabolic effects (largely driven by transactivation).[12] Future research into selective glucocorticoid receptor modulators (SEGRMs) that preferentially induce transrepression over transactivation holds significant promise for developing safer and more targeted anti-inflammatory therapies. A thorough understanding of the cell-specific molecular targets detailed in this guide is fundamental to advancing these efforts.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Comprehensive Guide To this compound [octagonchem.com]
- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 7. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 19. Betamethasone affects cerebral expressions of NF-kappaB and cytokines that correlate with pain behavior in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of betamethasone on the degree of macrophage recruitment and nerve growth factor receptor p75 immunoreaction during recovery of the sciatic nerve after injury: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Ballet of a Potent Corticosteroid: An In-depth Analysis of Betamethasone Dipropionate's Structure-Activity Relationship
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the core principles governing the potent anti-inflammatory activity of betamethasone (B1666872) dipropionate, a widely utilized synthetic glucocorticoid. By examining its structure-activity relationship (SAR), this document aims to provide a detailed resource for professionals engaged in the research and development of novel corticosteroid-based therapeutics. Through a combination of quantitative data analysis, detailed experimental protocols, and visual representations of key biological and experimental processes, this guide offers a thorough understanding of the molecular attributes that define the efficacy of betamethasone dipropionate and its analogues.
Introduction: The Molecular Architecture of a High-Potency Glucocorticoid
This compound is a synthetic corticosteroid renowned for its high potency in treating a range of inflammatory and dermatological conditions.[1] Its therapeutic efficacy is intrinsically linked to its specific chemical structure, which has been meticulously optimized to enhance its interaction with the glucocorticoid receptor (GR) and modulate downstream signaling pathways. This guide will explore the critical structural motifs of this compound and their impact on its pharmacological activity.
The Genomic Mechanism of Action: A Symphony of Molecular Interactions
This compound exerts its anti-inflammatory effects primarily through the genomic pathway, a well-orchestrated sequence of molecular events initiated by its binding to the cytosolic glucocorticoid receptor (GR).[2][3] Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[3] Within the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines and chemokines.[2][3]
Figure 1. Genomic signaling pathway of this compound.
Core Structure-Activity Relationships
The high potency of this compound is not coincidental but rather the result of specific structural modifications to the foundational steroid scaffold. The following sections dissect the key SAR principles.
The Crucial Role of Esterification at C17 and C21
The presence of dipropionate esters at the C17 and C21 positions is a hallmark of this compound and is critical for its enhanced topical activity.[4] Esterification increases the lipophilicity of the molecule, facilitating its penetration through the stratum corneum of the skin.[4] Furthermore, the nature of the ester group influences the binding affinity for the GR. While esterification at C21 alone can sometimes decrease binding affinity compared to the parent alcohol, the combined esterification at C17 and C21, as seen in the dipropionate, results in a molecule with both high lipophilicity and potent GR binding.[4]
The Impact of Fluorination at C9
The introduction of a fluorine atom at the 9α-position significantly enhances the glucocorticoid activity of the steroid nucleus. This modification increases the electro-negativity of the C9 position, which in turn potentiates the anti-inflammatory effects.
The Significance of C16 Methylation
The methylation at the 16β-position is another key structural feature that distinguishes betamethasone from other corticosteroids. This methyl group serves to minimize the mineralocorticoid activity of the molecule, thereby reducing the risk of side effects such as sodium and water retention.
Quantitative SAR Data
The following table summarizes the available quantitative data on the glucocorticoid receptor binding affinity of this compound and its derivatives. The data is compiled from a study involving the biotransformation of this compound and subsequent molecular docking analysis.[2]
| Compound | Modification from this compound | Binding Affinity (kcal/mol) |
| This compound (1) | - | -12.53 |
| Sananone dipropionate (2) | Oxidation of C11-hydroxyl to a ketone | -11.87 |
| Sananone propionate (B1217596) (3) | Oxidation of C11-hydroxyl and hydrolysis of C21-propionate | -10.88 |
| Sananone (4) | Oxidation of C11-hydroxyl and hydrolysis of both propionate esters | -10.11 |
| Sana-16,17-enone propionate (5) | Oxidation of C11-hydroxyl and β-elimination of the C17-propionate | -11.02 |
Data sourced from a molecular docking study on biotransformed derivatives of this compound.[2]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments cited in the SAR studies of glucocorticoids are provided below.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of test compounds for the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Materials:
-
Cytosolic extract containing GR (from a suitable cell line or tissue)
-
Radiolabeled ligand: [³H]-dexamethasone
-
Unlabeled test compounds (including a reference standard like dexamethasone)
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the reference standard.
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the cytosolic extract, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the unlabeled test compound or reference standard. Include tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled standard).
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and the mixture is then centrifuged to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the GR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Croton Oil-Induced Mouse Ear Edema Assay
Objective: To assess the topical anti-inflammatory activity of a test compound.
Principle: Croton oil is a potent irritant that induces an inflammatory response, including edema, when applied topically to the skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potency.
Materials:
-
Male ICR mice (or a similar strain)
-
Croton oil
-
Acetone (B3395972) (as a vehicle)
-
Test compounds and a reference standard (e.g., dexamethasone)
-
Micropipettes
-
Ear punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of Solutions: Dissolve the croton oil in acetone to the desired concentration (e.g., 5% v/v). Dissolve the test compounds and the reference standard in the croton oil/acetone solution.
-
Application: Apply a small, fixed volume (e.g., 20 µL) of the croton oil/acetone solution (vehicle control) or the solution containing the test compound/reference standard to the inner and outer surfaces of the right ear of each mouse. The left ear can be left untreated or treated with the vehicle alone.
-
Inflammation Induction: Allow the inflammation to develop over a set period (e.g., 4-6 hours).
-
Measurement of Edema: Euthanize the mice and, using an ear punch, collect a standardized disc from both the treated and untreated ears.
-
Weighing: Immediately weigh the ear discs. The difference in weight between the right and left ear discs is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each test group compared to the vehicle control group. The ED50 value (the dose that causes 50% inhibition of edema) can be determined by testing a range of concentrations of the test compound.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in SAR studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship between key molecular properties and biological activity.
Figure 2. A typical experimental workflow for SAR studies of betamethasone analogues.
Figure 3. Logical relationships in the SAR of this compound.
Conclusion
The structure-activity relationship of this compound is a testament to the power of medicinal chemistry in optimizing therapeutic agents. The strategic placement of dipropionate esters, a fluorine atom, and a methyl group on the steroid backbone synergistically enhances its lipophilicity, glucocorticoid receptor binding affinity, and anti-inflammatory potency, while minimizing undesirable mineralocorticoid effects. A thorough understanding of these SAR principles, coupled with robust experimental validation, is paramount for the rational design of next-generation corticosteroids with improved therapeutic profiles. This guide provides a foundational resource for researchers and developers in this endeavor, offering both the theoretical framework and the practical methodologies necessary for advancing the field of anti-inflammatory drug discovery.
References
- 1. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 2. This compound Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Efficacy of Betamethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) dipropionate is a high-potency synthetic glucocorticoid widely utilized for its profound anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] As a member of the corticosteroid family, it is a cornerstone in the topical treatment of various dermatological conditions, including psoriasis, eczema, and dermatitis.[1][3] The efficacy of betamethasone dipropionate, like other corticosteroids, is contingent on its ability to modulate cellular signaling, immune function, and protein regulation.[4] However, the precise mechanism of action in corticosteroid-responsive dermatoses is not fully elucidated.[5]
This technical guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the efficacy of this compound. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, quantitative data, and the correlation between laboratory and clinical findings.
In Vitro Efficacy Evaluation
In vitro studies are fundamental for elucidating the molecular mechanisms of this compound and for screening new formulations. These assays provide a controlled environment to assess its intrinsic activity at the cellular and subcellular levels.
Molecular Mechanism of Action
This compound exerts its effects primarily through the genomic pathway by binding to cytosolic glucocorticoid receptors (GR).[6] Upon binding, the betamethasone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[6] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 (annexin-1) and the downregulation of pro-inflammatory mediators.[6] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes.[6] Additionally, this compound suppresses the activity of key transcription factors such as nuclear factor-kappa B (NF-κB), which is pivotal in the expression of inflammatory cytokines, chemokines, and adhesion molecules.[6]
Signaling Pathway: Glucocorticoid Receptor (GR) Activation
Caption: Glucocorticoid receptor signaling pathway for this compound.
Common In Vitro Assays and Quantitative Data
Several in vitro models are employed to quantify the anti-inflammatory and anti-proliferative effects of this compound.
| Assay Type | Model | Endpoint Measured | Typical Quantitative Data for this compound |
| Anti-proliferative Assay | HaCaT keratinocyte cell line | Inhibition of cell growth (MTT assay) | Dose-dependent reduction in cell growth. At 10⁻⁴M, it is among the most anti-proliferative topical corticosteroids.[7] |
| Receptor Binding Assay | Human Glucocorticoid Receptor (hGR) cell line | Agonist concentration producing 50% of maximal activity (AC50) | In one study, the AC50 for a related compound, beclomethasone (B1667900) dipropionate (BDP), was 91.6 pM.[8] |
| Gene Expression Analysis | Porcine ear skin (ex vivo) | Cyclooxygenase-2 (COX-2) expression | Significant reduction in COX-2 expression, which can be enhanced by formulation excipients like fish oil.[2][9] |
| In Vitro Release Test (IVRT) | Franz diffusion cells with synthetic membrane | Rate of drug release from a topical formulation | Release rate can range from 0.61 to 2.68 µg/cm²/min⁰.⁵ depending on the receptor medium.[10] |
| In Vitro Permeation Test (IVPT) | Franz diffusion cells with human skin | Total cumulative amount (AMT) and maximum flux (Jmax) of drug permeation | Used to establish bioequivalence for generic formulations.[11] |
Detailed Experimental Protocol: In Vitro Anti-proliferative Assay on HaCaT Cells
This protocol is based on methodologies used to compare the anti-proliferative effects of various topical corticosteroids.[7]
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the culture medium to achieve final concentrations ranging from 10⁻⁸M to 10⁻⁴M.
-
Cell Seeding and Treatment: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well. After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing the various concentrations of this compound.
-
Incubation: The treated cells are incubated for a defined period, typically 72 hours.
-
MTT Assay:
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to vehicle-treated control cells. A dose-response curve is generated to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
In Vivo Efficacy Evaluation
In vivo studies are crucial for assessing the efficacy of this compound in a complex biological system, accounting for factors like skin penetration, metabolism, and local physiological responses.
The Vasoconstrictor Assay (Skin Blanching)
The primary method for determining the potency and bioequivalence of topical corticosteroids in vivo is the vasoconstrictor assay (VCA).[12][13] This pharmacodynamic test measures the degree of skin blanching (pallor) caused by the drug's constrictive effect on dermal microvasculature.[12] The intensity of the blanching response is generally well-correlated with the anti-inflammatory potency of the corticosteroid.[14]
Experimental Workflow: Vasoconstrictor Assay
Caption: General workflow for the in vivo vasoconstrictor assay.
Detailed Experimental Protocol: Vasoconstrictor Assay
This protocol is a generalized representation based on FDA guidance and common practices.[15]
-
Subject Selection: Healthy adult volunteers with no skin diseases and who demonstrate a clear blanching response to a known corticosteroid are selected.
-
Site Demarcation: Multiple treatment sites (e.g., 1 cm² areas) are marked on the ventral forearms of each subject.
-
Product Application: A precise, standardized amount (e.g., 5-10 µL) of the this compound formulation (and a reference product for bioequivalence studies) is applied to the designated sites.
-
Application Duration: The product is left on the skin for a specified duration, often ranging from 6 to 16 hours. The sites may be protected by a non-occlusive covering.
-
Residue Removal: At the end of the application period, any remaining formulation is gently wiped from the skin.
-
Blanching Assessment: The degree of vasoconstriction (blanching) is assessed at several time points post-removal (e.g., 2, 4, 6, 18, 24 hours).
-
Scoring:
-
Visual Scoring: Trained evaluators rate the intensity of pallor on a 0-4 scale (0 = no blanching, 4 = maximal blanching).
-
Chromameter Measurement: A chromameter is used for an objective, quantitative measurement of skin color changes (specifically the 'a' value, which represents redness). A decrease in the 'a' value indicates increased blanching.
-
-
Data Analysis: The scores over time are used to calculate pharmacodynamic parameters, such as the Area Under the Effect Curve (AUEC), to compare the potency of different formulations.
Animal Models and Clinical Studies
In addition to the VCA, efficacy is evaluated in animal models of inflammatory skin diseases (e.g., carrageenan-induced arthritis in mice) and in clinical trials with patients suffering from conditions like plaque psoriasis.[16][17]
| Study Type | Model | Endpoint Measured | Typical Quantitative Data for this compound |
| Plaque Psoriasis Clinical Trial | Adults with mild-to-moderate plaque psoriasis | Investigator's Global Assessment (IGA) success rate | A 0.05% spray formulation showed a 19.0% treatment success rate at Day 15, compared to 2.3% for the vehicle.[16][18] |
| Scalp Psoriasis Clinical Trial | Adults with moderate-to-severe scalp psoriasis | Improvement in total sign/symptom score | Augmented 0.05% lotion showed a faster onset of relief for scaling and induration compared to clobetasol (B30939) propionate (B1217596) 0.05% solution.[19] |
| Animal Model of Inflammation | Carrageenan-induced arthritis in mice | Reduction in paw swelling | Topical 0.1% betamethasone gel combined with ultrasound showed a statistically significant (p<0.05) reduction in inflammation compared to the drug alone.[17] |
Correlation and Discrepancies: In Vitro vs. In Vivo
A strong correlation often exists between in vitro release/permeation data and in vivo vasoconstrictor assay results.[14] Formulations that demonstrate a higher rate of drug release and skin permeation in vitro typically elicit a more potent blanching response in vivo.[20] However, discrepancies can arise.
-
Vehicle Effects: The formulation vehicle plays a critical role in drug delivery through the skin barrier. An "augmented" formulation, for instance, is designed to enhance skin penetration, resulting in greater efficacy in vivo even if the drug concentration is the same.[21]
-
Anti-proliferative vs. Vasoconstrictive Potency: The ranking of corticosteroids based on their in vitro anti-proliferative effects may differ from their in vivo vasoconstrictive potency ranking.[7] This suggests that different mechanisms contribute to the overall therapeutic effect, which is important when selecting a corticosteroid for a hyperproliferative versus a purely inflammatory condition.
-
Metabolism and Clearance: In vivo, drug metabolism within the skin and clearance from the application site can influence the duration and intensity of the effect, factors not fully captured by simple in vitro models.
Logical Relationship: From Preclinical to Clinical Efficacy
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (this compound) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Enhanced topical delivery and ex vivo anti-inflammatory activity from a this compound formulation containing fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. remedypublications.com [remedypublications.com]
- 16. jcadonline.com [jcadonline.com]
- 17. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy, Safety, and Potency of this compound Spray 0.05%: A Treatment for Adults with Mild-to-moderate Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of twice-daily augmented this compound lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro release of this compound from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Articles [globalrx.com]
An In-depth Technical Guide to the Degradation Pathways and Metabolites of Betamethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. Understanding the stability of this active pharmaceutical ingredient (API) is critical for the development of robust formulations, the establishment of appropriate storage conditions, and the assurance of therapeutic efficacy and safety. This document details the chemical transformations betamethasone dipropionate undergoes under various stress conditions, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.
Core Degradation Pathways
This compound is susceptible to degradation through several primary pathways, including hydrolysis, thermal degradation, and photolysis. The major degradation products consistently identified across multiple studies are betamethasone-17-propionate (B-17-P), betamethasone-21-propionate (B-21-P), and the parent alcohol, betamethasone.[1][2] In vivo, metabolism primarily occurs in the liver via hydrolysis to betamethasone 17-monopropionate and betamethasone, as well as their 6β-hydroxy derivatives, which are then excreted by the kidneys.[3][4]
Hydrolytic and Thermal Degradation
Hydrolysis is a key degradation pathway for this compound, often accelerated by elevated temperatures and pH values outside of its optimal stability range (pH 3.5-4.5).[1][2] The degradation typically follows first-order kinetics.[1][2] The primary mechanism involves the hydrolysis of the ester groups at the C-17 and C-21 positions, leading to the formation of the corresponding monopropionate esters and betamethasone alcohol.[1][5] Studies have shown that betamethasone-17-valerate, a related compound, undergoes transesterification to betamethasone-21-valerate in both aqueous and non-aqueous environments, a process that may also be relevant to this compound.
The major thermal degradation of this compound yields three primary products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.[1]
Photodegradation
Exposure to light can also induce degradation of this compound. One identified photodegradation product is lumithis compound, formed through a rearrangement of the steroid's dienone system.[6]
Oxidative Degradation
Oxidative stress can also contribute to the degradation of this compound. While specific oxidative degradation products are less commonly detailed in the literature compared to hydrolytic and thermal products, it is a recognized degradation pathway.[7] Biotransformation studies have shown that oxidation can lead to products like Sananone dipropionate.[8]
Quantitative Degradation Data
The rate and extent of this compound degradation are influenced by various factors. The following tables summarize quantitative data from forced degradation studies.
Table 1: Thermal and pH-Dependent Degradation Kinetics
| Parameter | Value | Conditions | Reference |
| Optimal pH Stability | 3.5 - 4.5 | [1][2] | |
| Degradation Kinetics | First-order | Thermal degradation | [1][2] |
| Apparent first-order rate constants (kobs) | 0.239 - 1.87 x 10-3 h-1 | Thermal degradation in various media | [1][2] |
| Second-order rate constants (k') for phosphate (B84403) ion inhibited reactions | 3.02 - 1.30 x 10-6 M-1 s-1 | [1][2] |
Table 2: Forced Degradation Results for this compound in a Topical Formulation [9]
| Stress Condition | % Degradation of BD | Major Degradants Formed |
| Acid Hydrolysis | 10.21 | B-17-P, B-21-P |
| Base Hydrolysis | 98.71 | B-17-P, B-21-P, BOH |
| Oxidation | 17.63 | Unspecified |
| Heat | 0.43 | Unspecified |
| UV Light | Not Detected | B-21-P |
| Visible Light | Not Detected | Unspecified |
| Humidity | Not Detected | Unspecified |
Experimental Protocols for Degradation Studies
The investigation of this compound degradation pathways relies on robust analytical methodologies, primarily stability-indicating High-Performance Liquid Chromatography (HPLC) methods.
Forced Degradation Experimental Workflow
Sample Preparation for Forced Degradation Studies
A stock solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile.[9] Aliquots of this stock solution are then subjected to various stress conditions as detailed below.
Stress Conditions
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 1N HCl) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized with a base (e.g., 1N NaOH).[9]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1N NaOH) at room temperature for a specified time (e.g., 30 minutes). The solution is then neutralized with an acid (e.g., 0.1N HCl).[9]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% hydrogen peroxide) at room temperature for a specified time (e.g., 24 hours).[9]
-
Thermal Degradation: The drug solution is heated in an oven at a specified temperature (e.g., 80°C for 48 hours).[9]
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm for 48 hours) and visible light.[9]
Stability-Indicating HPLC Methodologies
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products and any formulation excipients. Several methods have been reported in the literature.
Table 3: Representative HPLC Method Parameters
| Parameter | Method 1[10][11] | Method 2[12][13] |
| Column | Altima C18 (250 x 4.6 mm, 5 µm) | Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | Water:Acetonitrile:Tetrahydrofuran:Methanol (600:300:40:60 v/v/v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Water:Acetonitrile (200:800 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 240 nm | 240 nm |
| Column Temperature | 50°C | Not specified |
| Injection Volume | 20 µL | Not specified |
| Mode | Gradient | Gradient |
Conclusion
The degradation of this compound is a multifaceted process influenced by pH, temperature, and light. The primary degradation pathway involves the hydrolysis of the ester side chains, leading to the formation of betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone. Photodegradation and oxidation also contribute to its instability profile. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of thermal degradation of betamethasone valerate and this compound in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Physicochemical Properties of Betamethasone Dipropionate: An In-depth Technical Guide for Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. Understanding these characteristics is fundamental for the rational design and development of robust and effective pharmaceutical formulations. This document outlines key parameters, details established experimental protocols for their determination, and presents relevant biological pathways to inform formulation strategies.
Core Physicochemical Properties
Betamethasone dipropionate is a white to pale yellowish-white crystalline powder. A thorough understanding of its physicochemical profile is the cornerstone of successful formulation development, influencing everything from excipient selection to the final dosage form's stability and bioavailability.
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₇FO₇ | [1] |
| Molecular Weight | 504.6 g/mol | [1] |
| Appearance | White to pale yellowish-white crystalline powder | [2] |
| Melting Point | 176 - 180 °C | [2] |
| pKa (Predicted) | 12.87 ± 0.70 (Strongest Acidic: 13.64) | [3][4] |
| LogP (Computed) | 3.38 - 3.96 | [3] |
Table 1: General Physicochemical Properties of this compound
Solubility Profile
The solubility of this compound is a critical factor in formulation, particularly for topical and parenteral dosage forms. It is practically insoluble in water, which necessitates the use of organic solvents or advanced formulation strategies to achieve desired concentrations.
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [1][2] |
| Acetone | Freely soluble | [1][2] |
| Methylene Chloride | Freely soluble | [1] |
| Chloroform | Freely soluble | [5] |
| 1,4-Dioxane | Freely soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol (96%) | Sparingly soluble | [1][2] |
| Diethyl Ether | Slightly soluble | [2] |
| Hexane | Practically insoluble | [2] |
| Propylene Glycol | Soluble | [1][6] |
| DMSO | 105.0 mg/mL | [7] |
Table 2: Solubility of this compound in Various Solvents
Polymorphism
This compound can exist in different crystalline forms, or polymorphs. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of the drug product. Characterization of the polymorphic form is therefore essential during drug development. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, it is known that related corticosteroids, such as beclomethasone (B1667900) dipropionate, exhibit polymorphism, including the formation of solvates and hydrates[2]. It is crucial to monitor and control the crystalline form throughout the manufacturing process to ensure batch-to-batch consistency.
Stability
This compound is sensitive to light and should be stored in light-resistant containers[2]. Its chemical stability can also be influenced by the pH of the formulation and the presence of certain excipients. For instance, the pH for maximum stability of this compound in creams is in the weak acid range.
Experimental Protocols
Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point Determination (Capillary Method - USP <741>)
The melting point is a key indicator of purity and identity.
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.
Polymorphism Screening
A combination of techniques is employed to identify and characterize different polymorphic forms.
-
Crystallization Studies: this compound is recrystallized from a variety of solvents under different conditions (e.g., fast/slow evaporation, cooling) to induce the formation of different polymorphs.
-
Solid-State Characterization: The resulting solid forms are analyzed using techniques such as:
-
Powder X-Ray Diffraction (PXRD): To identify unique crystalline structures.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To identify solvates and hydrates by measuring weight loss upon heating.
-
Infrared (IR) Spectroscopy: To detect differences in molecular vibrations between polymorphs.
-
pKa Determination (Potentiometric Titration)
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a drug's lipophilicity.
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then a known volume of the other phase is added.
-
Equilibration: The mixture is agitated until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability Testing (ICH Guidelines)
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish the re-test period or shelf life.
-
Stress Testing: The drug substance is subjected to forced degradation under conditions of heat, humidity, light, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.
-
Formal Stability Studies: At least three batches of the drug substance are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions in the proposed packaging.
-
Analysis: Samples are withdrawn at specified time points and analyzed for appearance, assay, degradation products, and other critical quality attributes using a validated stability-indicating analytical method.
Mandatory Visualizations
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Physicochemical Characterization
A systematic workflow is essential for the comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like this compound.
Caption: Physicochemical Characterization Workflow.
References
- 1. tga.gov.au [tga.gov.au]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. medkoo.com [medkoo.com]
An In-depth Technical Guide to Betamethasone Dipropionate Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its interaction with the glucocorticoid receptor (GR), comparative binding affinities, and the experimental protocols used to determine these parameters.
Introduction to Betamethasone Dipropionate and the Glucocorticoid Receptor
This compound is a widely used corticosteroid valued for its high potency and efficacy in treating inflammatory and autoimmune conditions.[1] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes, leading to the anti-inflammatory and immunosuppressive responses.[3] The affinity with which this compound binds to the GR is a critical determinant of its potency.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid, such as this compound, to the cytosolic glucocorticoid receptor (GR) initiates a cascade of molecular events. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) like HSP90 and HSP70, as well as immunophilins.[4]
Ligand binding triggers a conformational change in the GR, leading to the dissociation of these chaperone proteins.[4] This unmasking of the nuclear localization signals allows the activated ligand-receptor complex to translocate into the nucleus.[4] Within the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[2] This can result in the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory genes.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is quantified by several parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity. The following tables summarize the binding affinity of this compound and other common corticosteroids for the glucocorticoid receptor.
Table 1: Binding Affinity of this compound for the Glucocorticoid Receptor
| Parameter | Value | Notes |
| Kd (nM) | Not explicitly found | The equilibrium dissociation constant (Kd) for fluticasone (B1203827) propionate (B1217596), a comparable high-affinity glucocorticoid, was reported as 0.49 nM.[5] |
| Ki (nM) | Not explicitly found | The inhibition constant (Ki) is derived from the IC50 and the Kd of the radioligand. |
| IC50 (nM) | Not explicitly found | The IC50 is the concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. |
| Relative Binding Affinity (RBA) | High | This compound is classified as a super-potent or high-potency topical steroid, indicating high receptor affinity.[1][6] |
Table 2: Comparative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Binding Affinity (Dexamethasone = 100) | Notes |
| Betamethasone | 1375 (GR/PR selectivity ratio) | This value reflects the selectivity for the glucocorticoid receptor over the progesterone (B1679170) receptor.[7] |
| Dexamethasone (B1670325) | 100 | A commonly used reference glucocorticoid. |
| Fluticasone Propionate | 1775 | Exhibits very high affinity for the glucocorticoid receptor.[8] |
| Budesonide | 935 | A potent glucocorticoid with high receptor affinity.[8] |
| Beclomethasone-17-monopropionate | Lower than fluticasone propionate | The active metabolite of beclomethasone (B1667900) dipropionate.[5] |
Note: Absolute values for Kd, Ki, and IC50 can vary between studies due to different experimental conditions. Relative binding affinity (RBA) is often used for comparison.
Experimental Protocols for Receptor Binding Assays
The binding affinity of this compound to the glucocorticoid receptor is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]dexamethasone) from the receptor.
Cytosolic Glucocorticoid Receptor Binding Assay
This protocol utilizes a cytosolic fraction containing the GR.
Materials:
-
Radioligand: [3H]dexamethasone
-
Receptor Source: Cytosolic extract from cells or tissues expressing the GR (e.g., human A549 lung carcinoma cells, rat liver).
-
Test Compound: this compound
-
Reference Compound: Unlabeled dexamethasone
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.
-
Scintillation Cocktail and Counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).
-
Competition: Add increasing concentrations of either unlabeled dexamethasone (for the reference curve) or this compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1000-fold excess).
-
Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand.
-
Charcoal Method: Add dextran-coated charcoal, incubate briefly, and then centrifuge. The charcoal adsorbs the free radioligand, leaving the bound radioligand in the supernatant.
-
Filtration Method: Pass the incubation mixture through a filter that traps the receptor-ligand complexes. Wash the filter to remove unbound radioligand.
-
-
Quantification: Measure the radioactivity of the supernatant (charcoal method) or the filter (filtration method) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Whole-Cell Glucocorticoid Receptor Binding Assay
This protocol uses intact cells expressing the GR.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the GR (e.g., U2OS cells).[10]
-
Radioligand: [3H]dexamethasone
-
Test Compound: this compound
-
Reference Compound: Unlabeled dexamethasone
-
Cell Culture Medium and Reagents
-
Assay Buffer: e.g., DMEM supplemented with L-Glutamine and Penicillin-Streptomycin.[10]
-
Scintillation Counter
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Assay Setup: On the day of the assay, gently wash the cells with an appropriate buffer.
-
Competition: Add assay buffer containing a fixed concentration of [3H]dexamethasone and varying concentrations of either unlabeled dexamethasone or this compound to the wells. Include wells for total and non-specific binding.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow binding to reach equilibrium.
-
Washing: Terminate the incubation by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Perform data analysis as described for the cytosolic binding assay to determine the IC50 and Ki values.
Conclusion
This technical guide has provided a detailed examination of the receptor binding affinity of this compound. Its high affinity for the glucocorticoid receptor is a key factor in its clinical potency. The provided experimental protocols offer a framework for researchers to conduct their own binding affinity studies, enabling the comparison of novel compounds with established glucocorticoids. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the underlying molecular mechanisms and experimental design. For professionals in drug development, a thorough understanding of these principles is essential for the rational design and evaluation of new anti-inflammatory and immunosuppressive therapies.
References
- 1. psoriasis.org [psoriasis.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note & Protocol: A Stability-Indicating HPLC Method for the Development and Validation of Betamethasone Dipropionate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) dipropionate is a potent glucocorticoid steroid utilized for its anti-inflammatory and immunosuppressant properties in topical formulations.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing betamethasone dipropionate, a robust and reliable analytical method is imperative for its quantification and the detection of any impurities or degradation products. This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Method Development
A reverse-phase HPLC method was developed to provide a sensitive, specific, and stability-indicating assay for this compound.
Chromatographic Conditions
A gradient elution method is employed for the optimal separation of this compound from its potential degradation products and related substances.
| Parameter | Condition |
| Column | Altima C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v)[1][6] |
| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v)[1][6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 240 nm[1][6][7][8] |
| Injection Volume | 20 µL[1][6] |
| Column Temperature | 50°C[1][6] |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of USP this compound Reference Standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For cream formulations, accurately weigh a portion of the cream, disperse it in a suitable solvent, and then dilute with the mobile phase to the desired concentration.[7]
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4][5][9] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The sample was subjected to stress conditions to induce degradation.
Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the degradation products are well-resolved from the parent drug peak.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound working standard over a range of 0.07 to 200% of the analytical concentration.[1][6]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound standard.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion for recovery is typically between 98% and 102%.
Precision
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day and by the same analyst.[9]
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Calculate the relative standard deviation (RSD) for the results. The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, they can be determined by preparing and analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Reported values for a similar method were an LOD of 0.02 µg/mL and an LOQ of 0.07 µg/mL.[1][6][10]
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Analyze the system suitability solution under each condition.
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Resolution | ≥ 2.0 (between this compound and nearest peak) | > 3.0 |
Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD | 0.02 µg/mL | - |
| LOQ | 0.07 µg/mL | - |
| Robustness | Passed | System suitability parameters met |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: HPLC Method Validation Parameters.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of this compound Using LC 300 in Accordance with the USP [perkinelmer.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
In Vitro Skin Permeation Study of Betamethasone Dipropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting in vitro skin permeation studies of Betamethasone (B1666872) Dipropionate (BDP), a potent synthetic glucocorticoid widely used in topical formulations for its anti-inflammatory and immunosuppressive properties.[1][2][3] The primary objective of these studies is to evaluate the rate and extent of BDP absorption through the skin, a critical factor in determining the efficacy and safety of topical dermatological products. The protocol details the use of Franz diffusion cells, a standard and reliable method for assessing the transdermal delivery of active pharmaceutical ingredients.[4][5] Furthermore, this document outlines the analytical quantification of BDP using High-Performance Liquid Chromatography (HPLC) and presents a summary of representative quantitative data from various studies.
Introduction
Betamethasone dipropionate is a high-potency corticosteroid utilized in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[2][6] The therapeutic effectiveness of topical BDP formulations is contingent upon the drug's ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its site of action in the underlying dermal layers. In vitro skin permeation studies are indispensable for the development and optimization of topical formulations, providing crucial insights into the drug's release from its vehicle and subsequent diffusion through the skin barrier. These studies are also pivotal in bioequivalence testing of generic topical products.[7]
The Franz diffusion cell system is a well-established in vitro model that mimics the physiological conditions of drug absorption through the skin.[5][8] This system allows for the precise measurement of drug permeation across a skin membrane (typically excised human or animal skin) from a donor chamber, where the formulation is applied, to a receptor chamber containing a fluid that simulates physiological conditions.[8] By analyzing samples from the receptor fluid at various time points, researchers can determine key pharmacokinetic parameters such as flux (permeation rate), permeability coefficient, and lag time.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through multiple pathways. At the cellular level, it penetrates the skin and binds to glucocorticoid receptors (GR) in the cytoplasm.[6] This drug-receptor complex then translocates to the cell nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA.[6] This genomic pathway leads to the increased transcription of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), and the decreased expression of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules.[1][6] Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the production of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes, which are key drivers of inflammation.[6] Additionally, BDP can suppress the activity of transcription factors like NF-κB, further reducing the inflammatory response.[6]
Caption: Signaling pathway of this compound.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol outlines the steps for conducting an in vitro skin permeation study of BDP using Franz diffusion cells.
Materials and Reagents
-
This compound (BDP) reference standard
-
Topical BDP formulation (e.g., cream, ointment, gel)
-
Excised human or animal (e.g., porcine, rodent) skin
-
Franz diffusion cells (with appropriate orifice diameter and receptor volume)
-
Water bath with circulating system
-
Magnetic stirrers and stir bars
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable receptor solution
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Syringes and needles for sampling
-
HPLC system with UV detector
Experimental Workflow
Caption: Experimental workflow for in vitro skin permeation study.
Step-by-Step Methodology
-
Skin Membrane Preparation
-
Thaw frozen excised human or animal skin at room temperature.
-
Separate the epidermis from the dermis using the heat separation technique. This involves immersing the full-thickness skin in water at 60°C for approximately 1-2 minutes, after which the epidermis can be gently peeled off.[4]
-
Visually inspect the separated epidermis for any damage or imperfections. Only use intact and undamaged skin samples.
-
Cut the epidermal membrane into sections of appropriate size to fit the Franz diffusion cells.
-
Store the prepared skin membranes in a hydrated state (e.g., wrapped in saline-soaked gauze) at 4°C until use.
-
-
Franz Diffusion Cell Assembly and Setup
-
Assemble the Franz diffusion cells, ensuring a leak-proof seal between the donor and receptor chambers.
-
Fill the receptor chamber with a degassed receptor solution (e.g., PBS, pH 7.4). Ensure no air bubbles are trapped beneath the skin membrane.[8]
-
Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up towards the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled Franz cells in a water bath maintained at 32°C to simulate physiological skin surface temperature.[4][8]
-
Equilibrate the system for at least 30 minutes before applying the formulation.
-
-
Dosing of the Formulation
-
Accurately weigh and apply a finite dose of the BDP formulation (e.g., 5-15 mg/cm²) to the surface of the skin membrane in the donor chamber.[7]
-
Ensure even distribution of the formulation over the entire diffusion area.
-
The donor chamber may be occluded or left unoccluded, depending on the study design.[7]
-
-
Sampling
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution through the sampling arm of the Franz cell.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.
-
-
Sample Analysis by HPLC
-
Analyze the collected samples for BDP concentration using a validated HPLC method with UV detection.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol is commonly used.[4][9] For example, a gradient or isocratic elution with a mobile phase of water/acetonitrile/methanol (35/45/20, v/v/v) can be effective.[4]
-
Flow Rate: 1.0 - 1.5 mL/min.[9]
-
Column Temperature: 40°C.[4]
-
-
Prepare a calibration curve using standard solutions of BDP of known concentrations.
-
Quantify the amount of BDP in each sample by comparing its peak area to the calibration curve.
-
-
Data Analysis
-
Calculate the cumulative amount of BDP permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of BDP permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the linear portion of the permeation profile (the slope of the curve).
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
The lag time (tL) can be determined by extrapolating the linear portion of the permeation curve to the x-axis.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro skin permeation studies of this compound. It is important to note that permeation rates are highly dependent on the formulation vehicle.
Table 1: Cumulative Permeation of this compound from Different Formulations
| Time (hours) | Formulation A (Cream) - Cumulative Amount (ng/cm²) | Formulation B (Topical Suspension) - Cumulative Amount (ng/cm²) |
| 16 | 10.2 ± 4.5 | 3.5 ± 1.8 |
| 40 | 25.8 ± 11.4 | 8.9 ± 4.7 |
| 64 | 42.1 ± 18.6 | 14.6 ± 8.1 |
Data adapted from a study comparing a calcipotriene/betamethasone dipropionate cream and topical suspension. The cream formulation demonstrated significantly greater permeation.[4]
Table 2: Distribution of Betamethasone in Skin Layers After 24 Hours
| Formulation | Stratum Corneum (ng) | Epidermis (ng) | Dermis (ng) | Receptor Fluid (ng) | Total Skin Retention (ng) |
| Formulation 3 | 37 | 43 | 34 | - | 114 |
| Formulation 6 | - | - | - | - | ~100 |
Data adapted from a study evaluating different vehicle formulations for this compound 0.05%. Formulation 3 showed the highest retention in the skin layers.[11]
Table 3: Permeation Parameters of Betamethasone and its Ester
| Compound | Mean Steady-State Flux (ng/cm²/h) |
| Betamethasone | 15.2 |
| Betamethasone 17-valerate | 57.6 |
Data from an in vitro study with excised human skin, demonstrating the higher permeation of the more lipophilic ester form.[12]
Conclusion
The in vitro skin permeation study protocol detailed in this document provides a robust framework for the evaluation of topical this compound formulations. By adhering to this standardized methodology, researchers can obtain reliable and reproducible data on the transdermal delivery of BDP, which is essential for formulation optimization, quality control, and regulatory submissions. The provided quantitative data highlights the significant influence of the vehicle on drug permeation and distribution within the skin, underscoring the importance of such studies in the development of effective and safe dermatological products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of this compound-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. alterlab.co.id [alterlab.co.id]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. In vitro release of this compound from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro percutaneous permeation of betamethasone and betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal Encapsulation of Betamethasone Dipropionate for Enhanced Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) dipropionate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in topical formulations for the treatment of various skin conditions such as eczema, psoriasis, and dermatitis.[1][2] The therapeutic efficacy of betamethasone dipropionate is mediated through its interaction with glucocorticoid receptors, which subsequently modulates gene expression to reduce inflammation.[1][3] However, the chemical stability of this compound in conventional formulations can be a concern, potentially leading to reduced efficacy and the formation of degradation products.
Liposomal encapsulation offers a promising strategy to enhance the stability of this compound. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drug molecules.[4] This encapsulation can protect the drug from environmental factors, leading to improved chemical stability and a controlled release profile. For topical applications, liposomes can also enhance skin penetration and localization of the drug, thereby increasing its therapeutic effectiveness and potentially reducing systemic side effects.[5]
These application notes provide a comprehensive overview of the methods for preparing and characterizing liposomal this compound, with a focus on assessing its enhanced stability. Detailed protocols for key experiments are provided to guide researchers in the development and evaluation of stable and effective liposomal formulations.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells.[1][3] Upon binding, the GR-betamethasone complex translocates to the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which in turn regulates the transcription of target genes.[3][6] This genomic pathway leads to the increased expression of anti-inflammatory proteins, such as lipocortin-1, and the decreased expression of pro-inflammatory cytokines and enzymes.[1][3]
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Protocols
Preparation of this compound Loaded Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine - SPC)
-
Cholesterol
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Vortex mixer
Procedure:
-
Accurately weigh this compound, phospholipids, and cholesterol in a suitable molar ratio (e.g., 1:10:5 drug:lipid:cholesterol).
-
Dissolve the weighed components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently. The volume of the aqueous phase will determine the final lipid concentration.
-
Vortex the resulting suspension to form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, sonicate the liposomal suspension using a probe or bath sonicator.
-
To produce unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Characterization of Liposomes
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the liposomal formulation.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the liposomal suspension with an appropriate solvent (e.g., filtered deionized water or PBS) to a suitable concentration for DLS measurement.
-
Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument at a controlled temperature (e.g., 25°C).
-
Perform measurements in triplicate for each sample.
3.2.2. Encapsulation Efficiency (%EE)
This determines the percentage of the initial drug that is successfully entrapped within the liposomes.
Equipment:
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Separate the unencapsulated this compound from the liposomal formulation by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Carefully collect the supernatant containing the unencapsulated drug.
-
To determine the total drug amount, disrupt the liposomes in a known volume of the formulation using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of this compound in the supernatant and the disrupted liposome (B1194612) sample using a validated HPLC method.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Stability Studies
Stability studies are essential to evaluate the shelf-life of the liposomal formulation.
3.3.1. Physical Stability
Physical stability is assessed by monitoring changes in particle size, PDI, and zeta potential over time under different storage conditions.
Procedure:
-
Store the liposomal formulation at different temperatures (e.g., 4°C, 25°C, and 40°C) and humidity conditions (e.g., 75% RH for accelerated stability).
-
At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for particle size, PDI, and zeta potential as described in section 3.2.1.
-
Visually inspect the samples for any signs of aggregation, precipitation, or phase separation.
3.3.2. Chemical Stability (Drug Leakage)
Chemical stability is evaluated by measuring the amount of drug retained within the liposomes over time.
Procedure:
-
Store the liposomal formulation under the same conditions as for physical stability testing.
-
At the specified time points, determine the encapsulation efficiency as described in section 3.2.2.
-
A significant decrease in %EE indicates drug leakage from the liposomes.
Validated Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying this compound and its potential degradation products during stability studies.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
-
Mobile Phase: A gradient mixture of Mobile Phase A (water:tetrahydrofuran:acetonitrile) and Mobile Phase B (acetonitrile:tetrahydrofuran:water:methanol) can be used.[7][8]
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8] Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[7][8]
Experimental Workflow
The following diagram illustrates the overall workflow for the development and stability testing of liposomal this compound.
Caption: Experimental workflow for liposomal this compound.
Data Presentation
The following tables summarize the expected characterization and stability data for liposomal this compound compared to a conventional (free drug) formulation.
Table 1: Physicochemical Characterization of Liposomal this compound
| Parameter | Liposomal this compound |
| Particle Size (nm) | 70 - 200 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -10 to -30 or +10 to +30 |
| Encapsulation Efficiency (%) | > 80% |
Data presented are typical values and may vary depending on the specific formulation and preparation method.[5][10]
Table 2: Comparative Stability Data of this compound Formulations (Accelerated Stability at 40°C/75% RH)
| Time (Months) | Formulation | Particle Size (nm) | PDI | % Drug Remaining |
| 0 | Liposomal | 150 ± 5 | 0.15 ± 0.02 | 100 |
| Conventional | N/A | N/A | 100 | |
| 1 | Liposomal | 155 ± 7 | 0.18 ± 0.03 | 98.5 |
| Conventional | N/A | N/A | 95.2 | |
| 3 | Liposomal | 162 ± 8 | 0.21 ± 0.04 | 96.1 |
| Conventional | N/A | N/A | 88.7 | |
| 6 | Liposomal | 170 ± 10 | 0.25 ± 0.05 | 92.8 |
| Conventional | N/A | N/A | 80.3 |
This table presents hypothetical data for illustrative purposes, based on the expected enhanced stability of liposomal formulations.[11][12]
Conclusion
Liposomal encapsulation is a highly effective approach to enhance the stability of this compound. The provided protocols for preparation, characterization, and stability testing offer a robust framework for the development of stable and effective liposomal formulations. The enhanced stability, coupled with the potential for improved skin delivery, makes liposomal this compound a promising candidate for advanced topical therapies in dermatology. Researchers and drug development professionals are encouraged to utilize these guidelines to further explore and optimize liposomal corticosteroid formulations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Loaded in Nanoliposomes vs Conventional this compound: Comparative Study of Permeability and Penetrability in Vitro and ex Vivo [scirp.org]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 8. scienceopen.com [scienceopen.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Betamethasone Dipropionate in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone (B1666872) dipropionate (BDP) is a high-potency synthetic glucocorticoid corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1][2][3] It is widely used in topical formulations for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[2][3] The efficacy and systemic absorption of BDP are critical parameters in drug development and toxicological studies, necessitating sensitive and accurate quantitative methods for its determination in tissue samples. This document provides detailed protocols for the extraction and quantification of BDP in tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Physicochemical Properties of Betamethasone Dipropionate
| Property | Value |
| Molecular Formula | C28H37FO7 |
| Molecular Weight | 504.6 g/mol [4] |
| Appearance | White to creamy white, odorless crystalline powder[5] |
| Solubility | Insoluble in water[5] |
| Mechanism of Action | Binds to intracellular glucocorticoid receptors, modifying gene expression to reduce inflammation and autoimmune reactions.[1][4] |
Glucocorticoid Receptor Signaling Pathway
This compound, being lipophilic, diffuses through the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[1][6] This binding event causes a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the BDP-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1][6] This interaction modulates the transcription of target genes, upregulating anti-inflammatory proteins (e.g., lipocortin-1) and downregulating pro-inflammatory cytokines (e.g., interleukins, TNF-alpha).[1][6]
Figure 1: this compound signaling pathway.
Experimental Protocols
Tissue Sample Preparation: Homogenization and Extraction
This protocol describes the extraction of BDP from a generic tissue matrix. Optimization may be required for specific tissue types.
Materials:
-
Tissue sample (e.g., skin, lung)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Beclomethasone Dipropionate, Triamcinolone Acetonide)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh approximately 100 mg of the tissue sample into a centrifuge tube.
-
Homogenization: Add 500 µL of cold PBS to the tissue. Homogenize the sample until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.
-
Protein Precipitation: Add 10 µL of the Internal Standard solution. Add 1 mL of ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the BDP and IS, and transfer it to a clean tube.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Figure 2: Tissue sample preparation workflow.
LC-MS/MS Quantification
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
LC Parameters: The following parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate. |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5.5 kV |
| MRM Transitions | BDP: Q1 505.2 -> Q3 393.3; IS: (Specific to chosen standard) |
| Dwell Time | 150 ms |
Data Presentation and Performance Characteristics
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below. These values are representative and may vary between laboratories and tissue types.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[7][8] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%)[9] |
Table 2: Example Quantitative Data from a Skin Homogenate Study
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| BDP | 0.5 (LQC) | < 13.96[7] | < 13.96[7] | 95 - 105 |
| BDP | 5.0 (MQC) | < 10 | < 10 | 97 - 103 |
| BDP | 40.0 (HQC) | < 8 | < 9 | 98 - 102 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is illustrative.
The protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound in tissue samples. The combination of a streamlined sample preparation procedure with the sensitivity and selectivity of LC-MS/MS allows for accurate determination of BDP concentrations, which is essential for pharmacokinetic, toxicokinetic, and dermatopharmacokinetic studies.[7][8][[“]] Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Articles [globalrx.com]
- 4. This compound | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a simple method for simultaneous determination of tazarotene and this compound and their metabolites using LC-MS method and its application to dermatopharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
Protocol for Assessing the Anti-inflammatory Effects of Betamethasone Dipropionate in Cell Culture
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) dipropionate is a potent synthetic glucocorticoid corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to modulate the expression of genes involved in the inflammatory response.[1][2][3] Key anti-inflammatory effects include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][3] This is achieved, in part, through the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB).[1][4]
This document provides a comprehensive set of protocols for assessing the anti-inflammatory effects of betamethasone dipropionate in an in vitro cell culture model. The murine macrophage cell line, RAW 264.7, is utilized as a model system due to its robust inflammatory response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6] The protocols detailed below cover cell culture and treatment, quantification of key inflammatory mediators (NO, TNF-α, and IL-6), and analysis of the underlying NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Key Signaling Pathways in Inflammation
The inflammatory response in macrophages upon stimulation with LPS is primarily mediated by the activation of the NF-κB and MAPK signaling pathways. These pathways lead to the transcription of numerous genes encoding pro-inflammatory cytokines and enzymes responsible for producing inflammatory mediators.
Caption: Inflammatory signaling pathways activated by LPS and inhibited by this compound.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory effects of this compound involves culturing RAW 264.7 macrophage cells, pre-treating them with the compound, inducing an inflammatory response with LPS, and subsequently analyzing the cellular responses through various assays.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 cells and the procedure for treatment with this compound followed by LPS stimulation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well, 24-well, or 6-well tissue culture plates
Procedure:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Seeding: Seed RAW 264.7 cells into appropriate tissue culture plates at a density of 2 x 10^5 cells/mL.[7] Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound or vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[8][9] Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for the desired time period depending on the endpoint being measured:
-
Sample Collection:
-
Supernatant: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine and nitric oxide analysis. Store at -80°C if not used immediately.
-
Cell Lysates: For Western blot analysis, wash the cells with ice-cold PBS and then lyse the cells with appropriate lysis buffer.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[12]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
Sodium nitrite (NaNO2) standard solution (0-100 µM)
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).
-
Assay:
-
Add 50 µL of each standard and sample supernatant to a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Cytokine Quantification (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Collected cell culture supernatants
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and diluted samples to the wells. Incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.[13]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples from the standard curve.
Western Blot Analysis for NF-κB and p38 MAPK
This protocol is for the detection of key proteins in the NF-κB and p38 MAPK signaling pathways to assess the mechanism of action of this compound.
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels. Use GAPDH as a loading control.[14][15]
Data Presentation
The quantitative data obtained from the assays should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + BDP (0.1 µM) | 35.2 ± 2.5 | 23.1 |
| LPS + BDP (1 µM) | 20.1 ± 1.8 | 56.1 |
| LPS + BDP (10 µM) | 8.9 ± 0.9 | 80.6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (no LPS) | 50 ± 8 | - | 35 ± 6 | - |
| LPS (1 µg/mL) | 3500 ± 210 | 0 | 7800 ± 450 | 0 |
| LPS + BDP (0.1 µM) | 2850 ± 180 | 18.6 | 6200 ± 380 | 20.5 |
| LPS + BDP (1 µM) | 1500 ± 110 | 57.1 | 3500 ± 250 | 55.1 |
| LPS + BDP (10 µM) | 450 ± 50 | 87.1 | 1100 ± 90 | 85.9 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on NF-κB and p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | p-p65/p65 Ratio (Fold Change) | % Inhibition | p-p38/p38 Ratio (Fold Change) | % Inhibition |
| Control (no LPS) | 1.0 ± 0.1 | - | 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | 5.8 ± 0.4 | 0 | 4.5 ± 0.3 | 0 |
| LPS + BDP (1 µM) | 2.5 ± 0.2 | 56.9 | 2.1 ± 0.2 | 53.3 |
| LPS + BDP (10 µM) | 1.3 ± 0.1 | 77.6 | 1.2 ± 0.1 | 73.3 |
Data are presented as mean ± SD from three independent experiments, normalized to the control group.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-inflammatory activity of this compound in a cell-based model. By quantifying its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and potency. These methods are essential for the pre-clinical assessment and development of anti-inflammatory therapeutics.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 9. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Betamethasone Dipropionate Release Studies Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro release testing (IVRT) of betamethasone (B1666872) dipropionate from semi-solid dosage forms using Franz diffusion cells. This methodology is critical for formulation development, quality control, and bioequivalence studies of topical dermatological products.
Introduction
Betamethasone dipropionate is a potent glucocorticoid widely used in topical formulations to treat inflammatory skin conditions. The efficacy of these formulations is dependent on the release of the active pharmaceutical ingredient (API) from the vehicle and its subsequent penetration into the skin. The Franz diffusion cell is a well-established in vitro model that simulates drug release from a topical formulation and its permeation across a membrane.[1][2] This system is an indispensable tool for characterizing the performance of topical drug products.[3]
The experimental setup consists of a donor chamber, where the topical formulation is applied, and a receptor chamber, filled with a suitable receptor medium. These two chambers are separated by a membrane, which can be a synthetic membrane or excised human or animal skin.[2][4] The system is maintained at a constant temperature, typically 32°C, to mimic the physiological temperature of the skin surface.[4] Samples are collected from the receptor chamber at predetermined time points and analyzed to quantify the amount of drug that has been released and has permeated through the membrane.[5]
Data Summary
The following tables summarize quantitative data from representative studies on this compound release from different formulations using Franz diffusion cells.
Table 1: Cumulative Release of this compound from a Cream and a Topical Suspension through Human Epidermis [1]
| Time (hours) | Formulation | Mean Cumulative Amount (ng/cm²) ± SD |
| 16 | CAL/BDP Cream | 1.8 ± 0.8 |
| 16 | CAL/BDP Topical Suspension | 0.5 ± 0.4 |
| 24 | CAL/BDP Cream | 4.4 ± 2.0 |
| 24 | CAL/BDP Topical Suspension | 1.1 ± 0.8 |
| 40 | CAL/BDP Cream | 12.1 ± 5.6 |
| 40 | CAL/BDP Topical Suspension | 2.5 ± 1.6 |
| 48 | CAL/BDP Cream | 18.2 ± 8.7 |
| 48 | CAL/BDP Topical Suspension | 3.6 ± 2.2 |
| 64 | CAL/BDP Cream | 32.7 ± 16.4 |
| 64 | CAL/BDP Topical Suspension | 5.8 ± 3.6 |
| 72 | CAL/BDP Cream | 42.6 ± 21.6 |
| 72 | CAL/BDP Topical Suspension | 7.1 ± 4.4 |
CAL/BDP: Calcipotriene and this compound
Table 2: In Vitro Release Rate of this compound with Different Receptor Media
| Formulation Type | Membrane Type | Receptor Medium | Release Rate (µg/cm²/min⁰.⁵) |
| Ointment | Synthetic | Ethanol/Water mixtures | 0.61 - 2.68 |
| Ointment | Synthetic | 5% Hexane (B92381) in Acetonitrile (B52724) | Release was highest with this medium[6] |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro release studies of this compound using Franz diffusion cells.
Materials and Reagents
-
Vertical Franz diffusion cells (e.g., PermeGear, Logan Instruments)
-
Synthetic membranes (e.g., polysulfone, cellulose (B213188) acetate) or excised human/animal skin
-
This compound formulation (e.g., cream, ointment)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol/water mixtures, or 5% hexane in acetonitrile)[6]
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
Syringes, needles, and collection vials
-
Parafilm
Franz Diffusion Cell Setup and Preparation
-
Receptor Chamber Preparation:
-
Prepare the chosen receptor medium and degas it to remove any dissolved gases that could form bubbles and interfere with the diffusion process.[4]
-
Fill the receptor chamber with a precise volume of the degassed receptor medium, ensuring no air bubbles are trapped at the bottom.
-
Place a small magnetic stir bar into the receptor chamber.
-
-
Membrane Preparation and Mounting:
-
If using a synthetic membrane, cut it to the appropriate size and pre-soak it in the receptor medium for at least 30 minutes before use.
-
If using biological skin, carefully excise the tissue, remove any subcutaneous fat, and cut it to the size of the diffusion cell.
-
Mount the membrane securely between the donor and receptor chambers, with the stratum corneum (for skin) facing the donor chamber. Ensure a leak-proof seal.[4]
-
-
System Equilibration:
-
Place the assembled Franz cells into a water bath maintained at a temperature that ensures the membrane surface is at 32°C.[4]
-
Allow the system to equilibrate for at least 30 minutes with the magnetic stirrer on to ensure uniform temperature and mixing of the receptor fluid.
-
Dosing and Sampling
-
Application of Formulation:
-
Apply a known quantity (e.g., 100-300 mg) of the this compound formulation evenly onto the surface of the membrane in the donor chamber.
-
Cover the top of the donor chamber with parafilm to prevent evaporation.
-
-
Sampling Procedure:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw a specific aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Store the collected samples at 4°C until analysis by HPLC.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the collected samples is determined using a validated HPLC method.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, tetrahydrofuran, and water. A common mobile phase composition is a mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v) for mobile phase A and a mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v) for mobile phase B in a gradient elution.[2][7]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 50°C.[2]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the samples to a standard curve prepared with known concentrations of the drug.
Visualizations
The following diagrams illustrate the key workflows and relationships in a Franz diffusion cell experiment for this compound release studies.
References
- 1. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alterlab.co.id [alterlab.co.id]
- 5. benchchem.com [benchchem.com]
- 6. In vitro release of this compound from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Topical Gel Formulation for Betamethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of a topical gel formulation containing betamethasone (B1666872) dipropionate. The protocols outlined below cover the formulation preparation, physicochemical characterization, and in vitro performance testing.
Introduction
Betamethasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties, widely used in the treatment of various dermatological conditions such as eczema, psoriasis, and dermatitis. Topical gel formulations are often preferred for their ease of application, non-greasy nature, and cooling effect. This document details the procedures for formulating a stable and effective this compound topical gel.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR). The mechanism involves both transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The development and evaluation of the topical gel follow a structured workflow, from formulation to performance testing.
Caption: Workflow for this compound topical gel development.
Materials and Equipment
Materials
| Material | Grade | Supplier (Example) |
| This compound, USP | Pharmaceutical | Sigma-Aldrich |
| Carbomer 940 | NF | Lubrizol |
| Propylene (B89431) Glycol, USP | Pharmaceutical | Dow Chemical |
| Triethanolamine (B1662121) (TEA) | ACS Reagent | Fisher Scientific |
| Purified Water, USP | - | In-house |
| Acetonitrile (B52724), HPLC Grade | HPLC | J.T. Baker |
| Methanol, HPLC Grade | HPLC | EMD Millipore |
| Porcine Ear Skin | - | Local abattoir |
| Phosphate Buffered Saline (PBS) | - | Gibco |
Equipment
| Equipment | Model (Example) |
| Analytical Balance | Mettler Toledo XS205 |
| pH Meter | Beckman Coulter Φ360 |
| Mechanical Stirrer | IKA RW 20 Digital |
| Brookfield Viscometer | Brookfield DV-II+ Pro |
| High-Performance Liquid | Agilent 1260 Infinity II |
| Chromatography (HPLC) System | |
| Franz Diffusion Cell System | PermeGear ILC-07 |
| Water Bath | VWR Signature 1110 |
Experimental Protocols
Preparation of 0.05% this compound Gel
This protocol describes the preparation of a 100 g batch of a Carbomer-based topical gel.
Procedure:
-
Carbomer Dispersion: In a clean beaker, accurately weigh 70.0 g of purified water and 20.0 g of propylene glycol. While stirring with a mechanical stirrer at a moderate speed (e.g., 400-600 rpm), slowly sprinkle 1.0 g of Carbomer 940 onto the surface of the liquid to avoid clumping. Continue stirring until the Carbomer is fully dispersed and hydrated. This may take 30-60 minutes.
-
Drug Solution Preparation: In a separate small beaker, accurately weigh 0.064 g of this compound (equivalent to 0.05 g of betamethasone) and dissolve it in 5.0 g of propylene glycol.
-
Incorporation of Drug: Slowly add the drug solution from step 2 to the Carbomer dispersion while continuing to stir.
-
Neutralization: Add triethanolamine dropwise to the formulation while continuously monitoring the pH. Continue adding until the pH of the gel is in the range of 5.0-5.5. The gel will thicken significantly upon neutralization.
-
Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and mix until a homogenous, translucent gel is formed.
-
Deaeration: Allow the gel to stand for at least 24 hours to allow any entrapped air bubbles to escape.
Physicochemical Characterization
5.2.1. pH Measurement
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Immerse the pH electrode directly into the gel sample, ensuring the electrode is adequately covered.
-
Allow the reading to stabilize and record the pH value.
-
Perform the measurement in triplicate and report the average value.
5.2.2. Viscosity Measurement
-
Use a Brookfield viscometer equipped with a suitable spindle (e.g., T-bar spindle C) for semisolid formulations.
-
Place the gel in a beaker and allow it to equilibrate to room temperature (25 ± 2 °C).
-
Lower the spindle into the center of the gel until it is immersed to the specified mark.
-
Set the rotational speed (e.g., 10 rpm) and allow the spindle to rotate for 1 minute before taking a reading.
-
Record the viscosity in centipoise (cP). The torque reading should be within the acceptable range (10-100%) for accurate measurement.
-
Perform measurements at different rotational speeds (e.g., 10, 20, 50 rpm) to evaluate the rheological behavior of the gel.
5.2.3. Spreadability
-
Place two glass plates (20 cm x 20 cm) on a flat surface.
-
Accurately weigh 1.0 g of the gel and place it in the center of the bottom plate.
-
Carefully place the top plate over the gel.
-
Place a 125 g weight on the center of the top plate and leave it for 1 minute.
-
Measure the diameter of the spread gel.
-
Calculate the spreadability using the formula: S = d², where S is the spreadability and d is the diameter of the spread gel.
Assay of this compound (HPLC Method)
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (Water:Tetrahydrofuran:Acetonitrile, 90:4:6 v/v/v) and Mobile Phase B (Acetonitrile:Tetrahydrofuran:Water:Methanol, 74:2:4:20 v/v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Detection Wavelength: 240 nm[1]
-
Column Temperature: 50 °C[1]
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in a diluent (e.g., Water:Acetonitrile, 20:80 v/v).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
Sample Preparation:
-
Accurately weigh about 1.0 g of the gel into a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent and sonicate for 15 minutes to dissolve the gel and extract the drug.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the drug content in the gel using the calibration curve.
In Vitro Release Testing (IVRT)
Procedure:
-
Apparatus: Use a Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) should be used.
-
Receptor Medium: A solution of 5% hexane (B92381) in acetonitrile can be used as the receptor medium to ensure sink conditions.
-
Setup:
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Maintain the temperature of the receptor medium at 32 ± 1 °C to mimic skin surface temperature.
-
Mount the membrane between the donor and receptor compartments.
-
Apply a known quantity (e.g., 300 mg) of the gel evenly on the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Analysis: Analyze the samples for this compound content using the validated HPLC method described in section 5.3.
-
Data Analysis: Plot the cumulative amount of drug released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the plot gives the release rate.
Ex Vivo Skin Permeation Study
Procedure:
-
Skin Preparation:
-
Use freshly excised porcine ear skin.
-
Carefully remove the skin from the underlying cartilage using a scalpel.
-
Remove any adhering subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
-
Setup:
-
The setup is similar to the IVRT, with the excised porcine skin mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
-
Use phosphate-buffered saline (PBS, pH 7.4) as the receptor medium.
-
-
Experiment:
-
Apply the gel to the skin surface in the donor compartment.
-
Conduct the experiment under the same conditions as the IVRT (temperature, stirring).
-
Collect samples from the receptor medium at specified time points.
-
-
Analysis:
-
Analyze the drug concentration in the receptor medium using the HPLC method.
-
At the end of the study, dismount the skin, wash the surface to remove excess gel, and process the skin (e.g., by tape stripping or homogenization) to determine the amount of drug retained in the skin layers.
-
-
Data Analysis: Calculate the cumulative amount of drug permeated through the skin over time and determine the steady-state flux (Jss).
Data Presentation
Table 1: Physicochemical Properties of the this compound Gel
| Parameter | Specification | Result (Example Batch) |
| Appearance | Homogeneous, translucent gel | Conforms |
| pH | 5.0 - 5.5 | 5.3 ± 0.1 |
| Viscosity (10 rpm, 25°C) | 30,000 - 50,000 cP | 42,500 ± 500 cP |
| Spreadability (d, cm) | > 5.0 cm | 6.2 ± 0.3 cm |
| Drug Content (%) | 95.0 - 105.0 | 99.8 ± 1.2 % |
Table 2: In Vitro Release Profile
| Time (hours) | Cumulative Amount Released (µg/cm²) |
| 1 | 15.2 ± 1.8 |
| 2 | 25.8 ± 2.5 |
| 4 | 42.1 ± 3.1 |
| 6 | 58.9 ± 4.0 |
| 8 | 75.4 ± 5.2 |
Conclusion
The protocols described in these application notes provide a robust framework for the successful development and evaluation of a topical gel formulation of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the formulation of a stable, effective, and high-quality product for dermatological applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Betamethasone Dipropionate Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betamethasone (B1666872) dipropionate. The following information is designed to address common challenges encountered during the solubilization of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of betamethasone dipropionate?
A1: this compound is classified as a practically insoluble drug in water.[1][2][3] Experimental data for the closely related compound, beclomethasone (B1667900) dipropionate, indicates an aqueous solubility in the range of 0.1 to 2.4 µg/mL, with one study determining it to be approximately 0.28 ± 0.10 µg/mL.[4] Another study observed the solubility of this compound in water-propylene glycol mixtures to be in the range of 6.42 µg/mL to 22.48 µg/mL.[5]
Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?
Q3: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What could be the cause and how can I resolve it?
A3: Precipitation is a common issue due to the low aqueous solubility of this compound. Several factors could be contributing to this:
-
Insufficient Co-solvent: Water alone is a very poor solvent for this compound. The use of co-solvents like propylene (B89431) glycol or ethanol (B145695) is often necessary. If you are already using a co-solvent, its concentration may be too low.
-
Temperature: The solubility of this compound in water-propylene glycol mixtures has been shown to increase with rising temperature.[6] Gently warming the solution might help, but be cautious about potential degradation at elevated temperatures.
-
pH: As mentioned in Q2, the pH of your buffer can influence the stability and, consequently, the amount of drug that remains in solution. Ensure your buffer pH is within the optimal range for stability (pH 4.0-5.5).
-
Common Ion Effect: If your buffer contains ions that can form less soluble salts with this compound or its degradation products, this could lead to precipitation.
To resolve this, consider increasing the proportion of the organic co-solvent, adjusting the pH to the optimal range, or exploring other solubilization techniques as detailed in the troubleshooting guide below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to dissolve this compound in aqueous solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent solubility results. | Inadequate equilibration time during solubility measurement. | Ensure sufficient time for equilibrium to be reached in your solubility assay. For the shake-flask method, 24 to 72 hours of agitation is typically recommended. |
| Degradation of the compound during the experiment. | Control the temperature and pH of the solution. Use of light-resistant containers is also advisable as this compound can be light-sensitive.[1] | |
| Inaccurate quantification method. | Use a validated analytical method, such as HPLC-UV, for accurate determination of the dissolved concentration. | |
| Precipitation of the drug from a co-solvent/water mixture upon standing. | The solution is supersaturated. | While a supersaturated state can be beneficial for enhancing topical delivery, it is inherently unstable. To maintain a stable solution, you may need to reduce the drug concentration or increase the co-solvent percentage. |
| Change in temperature. | If the solution was prepared at an elevated temperature, a decrease in temperature can lead to precipitation. Store the solution at a controlled temperature. | |
| Difficulty in achieving the desired concentration even with co-solvents. | The required concentration exceeds the solubility limit in the chosen solvent system. | Explore more potent solubilization techniques such as the use of cyclodextrins, surfactants, or formulating the drug into nanoparticles (e.g., nanostructured lipid carriers or liposomes). |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble / Insoluble | [1][2][3][7] |
| Ethanol (95%) | Sparingly Soluble / Soluble | [1][7] |
| Methanol | Sparingly Soluble | [7] |
| Propylene Glycol | Soluble | [7] |
| Acetone | Freely Soluble | [1][2] |
| Methylene Chloride | Freely Soluble | [2] |
| Chloroform | Freely Soluble | [1] |
| 1,4-Dioxane | Freely Soluble | [1] |
| Diethyl Ether | Slightly Soluble | [1] |
| Hexane | Practically Insoluble | [1] |
| Phosphate Buffer (pH 7.4) | Very Sparingly Soluble | [7] |
Table 2: Quantitative Solubility Data for this compound and a Related Corticosteroid
| Compound | Solvent System | Temperature | Solubility | Reference |
| Beclomethasone Dipropionate | Water | Not Specified | 0.28 ± 0.10 µg/mL | [4] |
| This compound | Water-Propylene Glycol Mixtures | Not Specified | 6.42 - 22.48 µg/mL | [5] |
| Beclomethasone Dipropionate | 54.2% (w/w) Ethanol in Water + 5% (w/v) HP-β-Cyclodextrin | Not Specified | 1087 µg/mL | [4] |
| This compound | DMSO | Not Specified | 105.0 mg/mL | |
| This compound | Ethanol | Not Specified | 100.0 mg/mL | |
| Betamethasone | Water | 25 °C | 66.5 µg/mL | [6] |
Note: Data for beclomethasone dipropionate is included as a close structural analog to provide an indication of solubility behavior.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in an aqueous medium.
-
Preparation of the Test Medium: Prepare the desired aqueous solution (e.g., purified water, buffer of a specific pH, or a co-solvent mixture).
-
Addition of Excess Drug: Add an excess amount of this compound powder to a sufficient volume of the test medium in a sealed, light-resistant container. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the suspension to pellet the undissolved drug.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant. Filter the sample through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV at approximately 240 nm.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Enhancement of Aqueous Solubility using Co-solvents
This protocol describes a general procedure for increasing the aqueous solubility of this compound using a co-solvent.
-
Co-solvent Selection: Choose a suitable co-solvent in which this compound has good solubility, such as propylene glycol or ethanol.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of propylene glycol in water).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your desired concentration.
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Strategies for enhancing the aqueous solubility of this compound.
References
Technical Support Center: Stability of Betamethasone Dipropionate in Cream Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of betamethasone (B1666872) dipropionate in cream formulations. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development and stability testing of betamethasone dipropionate creams.
Q1: I'm observing a significant decrease in the potency of my this compound cream during stability studies. What are the likely causes?
A1: A decrease in potency is likely due to the chemical degradation of this compound. The primary degradation pathways involve hydrolysis of the ester groups. Key factors that accelerate degradation include:
-
pH: this compound is most stable in a weak acid range, typically between pH 3.5 and 4.5.[1][2][3] A pH outside of this range can catalyze hydrolysis.
-
Temperature: Elevated temperatures accelerate the degradation process, which generally follows first-order kinetics.[1][2][3]
-
Excipients: Certain excipients can be incompatible with this compound. For instance, hexylene glycol has been observed to cause incompatibilities, while excipients like Transcutol may enhance stability.[4][5]
-
Light: Exposure to light, particularly UV light, can lead to significant photodegradation.[6]
Q2: I'm seeing new peaks appearing in my HPLC chromatograms during stability analysis. What could these be?
A2: New peaks are likely degradation products. The most common degradation products of this compound are formed through the hydrolysis of the propionate (B1217596) esters at the C17 and C21 positions. These include:
-
Betamethasone-17-propionate (Impurity A)
-
Betamethasone-21-propionate (Impurity B)
Depending on the formulation and storage conditions, other related substances or excipient-related impurities might also appear. A thorough forced degradation study can help in identifying potential degradation products.
Q3: My cream formulation is showing changes in its physical appearance (e.g., phase separation, changes in viscosity). Could this be related to the stability of this compound?
A3: While changes in physical appearance are often related to the formulation's colloidal stability, they can sometimes be linked to the chemical stability of the active pharmaceutical ingredient (API). For instance, the degradation of this compound could potentially alter the solubility parameters within the cream, which might influence the formulation's physical properties. However, it is more likely that the physical instability is due to issues with the emulsifiers, thickeners, or other excipients in the cream base. It is recommended to investigate both the physical and chemical stability of the formulation in parallel.
Q4: How can I improve the stability of my this compound cream formulation?
A4: To enhance stability, consider the following:
-
pH Adjustment: Buffer the formulation to a pH range of 3.5-4.5, where this compound has shown maximum stability.[1][2][3]
-
Excipient Selection: Carefully screen excipients for compatibility. Avoid those known to be problematic, such as hexylene glycol, and consider using stabilizing excipients like Transcutol.[4][5]
-
Antioxidants and Chelating Agents: While the primary degradation is hydrolytic, oxidative degradation can also occur. The inclusion of antioxidants (e.g., butylated hydroxytoluene) and chelating agents (e.g., disodium (B8443419) edetate) may be beneficial.
-
Packaging: Use opaque or light-resistant packaging to protect the formulation from light-induced degradation.[6] Ensure the packaging is inert and does not interact with the cream.
-
Storage Conditions: Recommend appropriate storage conditions, typically at controlled room temperature, away from heat and light.[7]
Data Presentation
The following tables summarize quantitative data from forced degradation studies of this compound.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~5-10% | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | Room Temp | ~20-30% | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | ~15-20% | Betamethasone-17-propionate and other oxidative degradants |
| Thermal Degradation | - | 48 hours | 80°C | ~10-15% | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone |
| Photodegradation (UV) | UV light (254 nm) | 7 days | Room Temp | ~40-50% | Various unspecified photodegradants |
| Photodegradation (Visible) | Visible light | 7 days | Room Temp | ~80-90% | Various unspecified photodegradants |
Note: The exact percentage of degradation can vary significantly depending on the specific formulation matrix and experimental conditions.
Table 2: Product Distribution at 10% Thermal Degradation of this compound at Different pH Values
| pH | Betamethasone-17-propionate (%) | Betamethasone-21-propionate (%) | Betamethasone alcohol (%) |
| 3.5 | - | 9.20 | 0.80 |
| 4.5 | - | 6.80 | 3.20 |
| 5.5 | 0.48 | 8.68 | 0.83 |
| 6.5 | 3.18 | 6.69 | 0.13 |
| 7.5 | 5.39 | 4.61 | - |
Data adapted from Khattak et al., 2012.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Related Substances
This protocol describes a gradient reversed-phase HPLC method for the simultaneous determination of this compound and its known related substances.
-
Chromatographic System:
-
Mobile Phase:
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (B52724) in the ratio of 90:4:6 (v/v/v).[8][9][10]
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (B129727) in the ratio of 74:2:4:20 (v/v/v/v).[8][9][10]
-
-
Gradient Program:
-
Time (min) | % Mobile Phase A | % Mobile Phase B
-
--- | --- | ---
-
0 | 100 | 0
-
10 | 100 | 0
-
30 | 0 | 100
-
70 | 0 | 100
-
72 | 100 | 0
-
80 | 100 | 0
-
-
Sample Preparation:
-
Accurately weigh a quantity of cream equivalent to 2.0 mg of this compound into a 20 mL volumetric flask.
-
Add 15 mL of diluent (Water:Acetonitrile 20:80 v/v) and mix thoroughly using a vortex mixer.
-
Sonicate for 10-15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat the cream sample with 0.1 M HCl at 80°C for up to 8 hours. Withdraw samples at appropriate time points, neutralize, and analyze.
-
Base Hydrolysis: Treat the cream sample with 0.1 M NaOH at room temperature for up to 4 hours. Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Treat the cream sample with 3-30% hydrogen peroxide at room temperature for up to 24 hours. Withdraw samples and analyze.
-
Thermal Degradation: Expose the cream sample to a dry heat of 80°C for up to 48 hours.
-
Photodegradation: Expose the cream sample to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days) in a photostability chamber.
For all stress conditions, a control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Formulation of creams with this compound: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Betamethasone Dipropionate In Vitro Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro bioavailability of betamethasone (B1666872) dipropionate.
Frequently Asked Questions (FAQs)
Q1: What is betamethasone dipropionate and why is its in vitro bioavailability important?
A1: this compound is a potent synthetic glucocorticoid with anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] It is widely used in topical formulations to treat various skin conditions like eczema, psoriasis, and dermatitis.[1][2] In vitro bioavailability is a critical parameter in the development of topical drug products. It assesses the rate and extent to which the active pharmaceutical ingredient (API) becomes available at the site of action. For topical drugs, this involves release from the formulation, penetration into the skin, and permeation through the skin layers.[3][4] In vitro models provide a crucial tool for formulation screening, quality control, and can be used to predict in vivo performance.[3][5]
Q2: What are the key physicochemical properties of this compound that influence its bioavailability?
A2: The bioavailability of this compound is significantly influenced by its physicochemical characteristics. It is practically insoluble in water, which can limit its dissolution from the formulation and subsequent absorption into the skin.[2][6] It is, however, freely soluble in acetone (B3395972) and methylene (B1212753) chloride, and sparingly soluble in ethanol.[6] Being a lipophilic molecule, it has a high affinity for the lipid-rich stratum corneum, the outermost layer of the skin.[7][8] This lipophilicity can aid in initial skin penetration, but its poor aqueous solubility can be a rate-limiting step for diffusion into the more aqueous viable epidermis and dermis.[7]
Q3: What are the common in vitro models used to assess the bioavailability of this compound?
A3: The most common in vitro models for assessing the bioavailability of topical formulations of this compound are:
-
In Vitro Release Testing (IVRT): This method measures the release of the drug from a semi-solid dosage form through a synthetic membrane into a receptor medium.[4][9] It is a valuable tool for assessing product quality and consistency.[9]
-
In Vitro Permeation Testing (IVPT): This assay uses excised human or animal skin in a diffusion cell (e.g., Franz diffusion cell) to measure the permeation of the drug through the skin layers.[3][10] IVPT is considered more predictive of in vivo performance than IVRT as it accounts for the barrier function of the skin.[10]
-
Skin Parallel Artificial Membrane Permeability Assay (Skin-PAMPA): This is a high-throughput screening tool that uses an artificial membrane impregnated with a lipid solution to mimic the stratum corneum.[11]
Q4: What are the typical analytical methods for quantifying this compound in in vitro studies?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the quantification of this compound in samples from in vitro studies.[12][13][14] HPLC methods are typically validated for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ) to ensure reliable results.[13][15] UV detection is commonly performed at a wavelength of around 240 nm.[13][15]
Troubleshooting Guides
Issue 1: Low or No Detectable Drug in the Receptor Fluid of a Franz Diffusion Cell Assay
This is a common issue that can arise from several factors related to the drug's properties, the formulation, the experimental setup, or the analytical method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Drug Release from Formulation | 1. Optimize Formulation: Re-evaluate the formulation composition. Consider modifying the vehicle to enhance drug solubility and partitioning into the membrane. For petrolatum-based ointments, the release can be very slow.[12] 2. Particle Size Reduction: For suspension-based formulations, reducing the particle size of the this compound can increase the surface area for dissolution and improve release.[16] | The vehicle plays a critical role in drug release. The drug must be released from the vehicle to be absorbed.[17][18] Smaller particles dissolve faster according to the Noyes-Whitney equation. |
| Low Drug Solubility in Receptor Fluid | 1. Modify Receptor Fluid: Increase the solubility of this compound in the receptor medium. This can be achieved by adding co-solvents (e.g., ethanol, acetonitrile), surfactants (e.g., Tween 80), or using a two-phase receptor system.[2][12] A 5% solution of hexane (B92381) in acetonitrile (B52724) has been shown to be effective.[12][14] 2. Ensure Sink Conditions: The concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility in that medium. This ensures that the rate of permeation is not limited by the solubility in the receptor compartment. | Maintaining sink conditions is crucial for accurately measuring the permeation rate, as it ensures that the concentration gradient across the membrane is the primary driving force for diffusion. |
| Inadequate Skin Permeation | 1. Use of Penetration Enhancers: Incorporate penetration enhancers like oleic acid into the formulation to increase drug flux across the skin.[2][19] 2. Skin Integrity Check: Ensure the integrity of the excised skin used in the assay. Damaged skin can lead to artificially high permeation, while overly thick or improperly prepared skin can hinder permeation. Transepidermal water loss (TEWL) can be measured to assess barrier integrity. | Penetration enhancers can reversibly disrupt the stratum corneum, increasing drug permeability.[20] The condition of the skin barrier is a critical variable in IVPT studies.[21] |
| Insufficient Analytical Sensitivity | 1. Concentrate the Sample: If drug levels are below the limit of quantification (LOQ) of the analytical method, consider concentrating the receptor solution samples before analysis. This can be done by evaporation and reconstitution in a smaller volume of a suitable solvent.[12] 2. Optimize HPLC Method: Improve the sensitivity of the HPLC method by adjusting parameters such as injection volume, mobile phase composition, and detector settings.[13] | Accurate quantification is essential for reliable bioavailability assessment. |
Troubleshooting Workflow for Low Drug Detection
Caption: Troubleshooting workflow for low drug detection in vitro.
Issue 2: High Variability in In Vitro Release or Permeation Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Experimental Technique | 1. Standardize Dosing: Ensure a consistent and uniform application of the topical formulation to the membrane or skin surface. The amount applied should be accurately weighed. 2. Consistent Sampling: Use a consistent and validated sampling technique. Ensure that the volume of receptor fluid removed is accurately measured and replaced with fresh, pre-warmed medium.[22] 3. Proper Mixing: Ensure adequate and consistent mixing of the receptor fluid to maintain a homogenous concentration. | Reproducibility is key to obtaining reliable data. Minor variations in technique can lead to significant differences in results.[23] |
| Membrane/Skin Variability | 1. Membrane Qualification: For synthetic membranes, ensure they are from the same lot and are properly stored and handled. For excised skin, use skin from the same donor and anatomical site whenever possible.[22] 2. Skin Thickness: Measure and record the thickness of the excised skin to account for variations. | The barrier properties of both synthetic and biological membranes can vary, impacting drug transport.[20] |
| Air Bubbles in the Franz Cell | 1. Degas Receptor Fluid: Thoroughly degas the receptor fluid before use to prevent bubble formation.[22] 2. Careful Assembly: Assemble the Franz cells carefully to avoid trapping air bubbles between the membrane and the receptor fluid. | Air bubbles can act as a barrier to diffusion and reduce the effective surface area for permeation, leading to lower and more variable results. |
| Formulation Inhomogeneity | 1. Ensure Uniformity: For suspensions and emulsions, ensure that the formulation is well-mixed and uniform before application to avoid variations in drug concentration. | Inconsistent drug content in the applied dose will lead to variable release and permeation. |
Logical Relationship of Factors Causing High Variability
Caption: Factors contributing to high data variability.
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) using a Franz Diffusion Cell
Objective: To measure the rate of release of this compound from a semi-solid formulation.
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor fluid (e.g., phosphate (B84403) buffer pH 5.5 with 1% w/w Tween 80)[2]
-
Test formulation of this compound
-
HPLC system for analysis
Procedure:
-
Prepare the receptor fluid and degas it thoroughly.
-
Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers.
-
Fill the receptor chamber with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibrate the cells in a water bath to maintain a constant temperature (typically 32 ± 0.5°C).[2]
-
Accurately weigh and apply a finite dose of the formulation to the center of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the curve represents the release rate.
Experimental Workflow for IVRT
Caption: Workflow for In Vitro Release Testing (IVRT).
Protocol 2: In Vitro Permeation Testing (IVPT) using Excised Human Skin
Objective: To measure the rate and extent of permeation of this compound through human skin.
Materials:
-
Franz Diffusion Cells
-
Excised human skin (full-thickness or dermatomed)
-
Receptor fluid (e.g., PBS with a solubility enhancer)
-
Test formulation of this compound
-
HPLC system for analysis
Procedure:
-
Prepare and degas the receptor fluid.
-
Prepare the excised skin by carefully removing any subcutaneous fat. The skin can be stored frozen until use.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are present.
-
Equilibrate the cells at 32°C.
-
Apply a finite dose of the formulation to the skin surface.
-
Collect samples from the receptor chamber at specified time points and replace with fresh medium.
-
At the end of the experiment, dissemble the cell. Separate the epidermis from the dermis.
-
Extract the drug from the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid.
-
Analyze all samples for this compound content by HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and determine the flux (Jmax) and total cumulative amount (AMT).[10]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 504.6 g/mol | [24] |
| Melting Point | 178 °C | [6] |
| Solubility in Water | Practically insoluble | [2][6] |
| Solubility in Propylene (B89431) Glycol | Increases with temperature and concentration of propylene glycol | [25][26] |
| Log P (Octanol/Water) | High (lipophilic) | [7] |
Table 2: Typical Parameters for In Vitro Studies of this compound
| Parameter | Typical Value/Condition | Reference |
| IVRT/IVPT | ||
| Apparatus | Franz Diffusion Cell | [12][14][27] |
| Membrane (IVRT) | Synthetic (e.g., polysulfone) | [10][28] |
| Membrane (IVPT) | Excised human skin | [7][10] |
| Receptor Fluid Temperature | 32 ± 0.5°C | [2] |
| Typical Receptor Media | Phosphate buffer with surfactants (e.g., Tween 80), or co-solvents (e.g., ethanol, acetonitrile, hexane) | [2][12][14] |
| HPLC Analysis | ||
| Column | C18 | [14] |
| Mobile Phase | Acetonitrile/Water mixture | [14] |
| Detection Wavelength | ~240 nm | [13] |
| Limit of Detection (LOD) | ~0.008 µg/ml | [13][15] |
| Limit of Quantification (LOQ) | ~0.024 µg/ml | [13][15] |
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Development of this compound-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Corticosteroids and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 7. In vitro percutaneous permeation of betamethasone and betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashdin.com [ashdin.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. In vitro release of this compound from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. This compound Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. scielo.br [scielo.br]
- 22. alterlab.co.id [alterlab.co.id]
- 23. permegear.com [permegear.com]
- 24. This compound | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Study of the solubility of this compound and the conditions for the formation of the stable suspensions | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Variability in Betamethasone Dipropionate Skin Penetration Assays
Welcome to the technical support center for betamethasone (B1666872) dipropionate skin penetration assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to in vitro skin permeation studies.
Troubleshooting Guide
This guide addresses common issues encountered during betamethasone dipropionate skin penetration assays and offers potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate diffusion cells | - Inconsistent skin thickness or barrier integrity between samples.[1] - Uneven application of the topical formulation.[2] - Air bubbles trapped between the skin and the receptor fluid. - Inconsistent clamping of the diffusion cell, leading to leaks. - Donor-to-donor variability in skin permeability.[1] | - Measure and record skin thickness for each sample; use skin from the same donor for each experimental run where possible. - Use a positive displacement pipette or syringe to apply a precise amount of the formulation. - Carefully inspect for air bubbles after mounting the skin and gently tilt or tap the cell to dislodge them. - Ensure uniform and adequate torque on the cell clamp. - Use skin from multiple donors and average the results to account for biological variability.[1] |
| Low or no drug permeation detected | - Poor solubility of this compound in the receptor fluid, creating non-sink conditions.[3][4] - Insufficient analytical method sensitivity.[5] - Compromised drug formulation leading to poor release. - Skin barrier is too intact or thick for the formulation to penetrate. | - Select a receptor fluid with adequate solubility for this compound (e.g., ethanol:water mixtures, or addition of surfactants).[5][6] - Validate the analytical method to ensure it has a low enough limit of quantification (LOQ).[7][8] - Characterize the formulation to ensure proper drug dispersion and physical stability. - Consider using a different skin model or a penetration enhancer in the formulation if appropriate for the research question.[9] |
| Unusually high drug permeation | - Compromised skin barrier integrity (e.g., scratches, holes). - Leakage from the donor to the receptor chamber. - Contamination of the receptor fluid. | - Visually inspect skin samples for any defects before mounting. Perform a barrier integrity test (e.g., transepidermal water loss - TEWL).[2] - Ensure the skin is properly mounted and the cell is securely clamped. - Analyze a pre-dose "zero" sample from each diffusion cell to check for pre-existing contamination.[2] |
| Poor mass balance (recovery outside 85-115%) | - Volatilization of the test substance or formulation components. - Binding of the drug to the diffusion cell apparatus. - Incomplete extraction of the drug from the skin or apparatus at the end of the study.[1] | - Ensure a closed or semi-occluded donor chamber if volatility is a concern. - Use materials for the diffusion cell (e.g., glass) that have low binding affinity for the drug. - Validate the extraction procedure to ensure complete recovery from all compartments (skin surface, stratum corneum, epidermis, dermis, and receptor fluid). |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in in vitro skin penetration studies?
A1: Variability in in vitro skin penetration studies can arise from several sources, which can be broadly categorized as:
-
Biological Variability: This includes differences in skin permeability due to donor age, anatomical site from which the skin was excised, and inter-individual differences in skin structure and composition.[3][10]
-
Experimental Condition Variability: Factors such as temperature, skin hydration, receptor fluid composition, and agitation rate of the receptor fluid can significantly influence permeation rates.[11][12]
-
Methodological Variability: Inconsistencies in skin preparation, formulation application, and sample collection and processing can introduce significant errors.[2][6]
-
Formulation-Related Variability: The type of vehicle (e.g., cream, ointment, gel) and the physicochemical properties of the formulation can greatly affect drug release and subsequent skin penetration.[3][10][13]
Q2: How do I choose the appropriate skin model for my study?
A2: The choice of skin model depends on the study's objective and regulatory requirements.
-
Excised Human Skin: Considered the "gold standard" for in vitro studies as it is the most relevant to in vivo human absorption.[14] However, its availability is limited.
-
Animal Skin: Porcine (pig) skin is often considered the most suitable animal model due to its anatomical and physiological similarities to human skin.[15][16] Rat skin is more permeable than human skin but can be useful for screening purposes.[15][16]
-
Reconstituted Human Epidermis (RHE) Models: These are useful for screening and mechanistic studies but may overestimate the permeation of hydrophobic compounds compared to human skin.[15][17]
Q3: What is the importance of "sink conditions" and how can I maintain them?
A3: Sink conditions are maintained when the concentration of the drug in the receptor fluid is kept very low (ideally less than 10% of the drug's solubility in the receptor fluid). This ensures that the rate of drug removal from the skin into the receptor fluid does not become the rate-limiting step of permeation. To maintain sink conditions:
-
Use a receptor fluid in which the drug is sufficiently soluble.
-
Use a large volume of receptor fluid.
-
Increase the frequency of sampling and replacement of the receptor fluid.
-
For highly lipophilic drugs, the use of flow-through diffusion cells can be beneficial.[3]
Q4: What are the key parameters to validate for the analytical method used to quantify this compound?
A4: The analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be validated for the following parameters according to regulatory guidelines (e.g., FDA, USP):
-
Specificity: The ability to accurately measure the analyte in the presence of other components (e.g., formulation excipients, skin components).[8]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7][8]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is based on the OECD Test Guideline 428.[1][18]
1. Skin Preparation:
- Obtain excised human or porcine skin from a qualified supplier.
- Carefully remove any subcutaneous fat. The skin can be dermatomed to a uniform thickness (e.g., 200-400 µm).
- Cut the skin into sections large enough to fit the diffusion cells.
- Visually inspect each skin section for integrity.
2. Diffusion Cell Setup:
- Use static or flow-through vertical diffusion cells (e.g., Franz cells).
- Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with 0.1% sodium azide (B81097) and a solubilizing agent like polysorbate 80 if necessary). Ensure no air bubbles are present.
- Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
- Equilibrate the cells in a water bath to maintain a constant skin surface temperature of 32 ± 1°C.[19]
3. Dosing and Sampling:
- Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[18]
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
- Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.
4. Mass Balance:
- At the end of the experiment, dismantle the diffusion cell.
- Wash the skin surface to recover any unabsorbed formulation.
- Separate the epidermis from the dermis (e.g., by heat separation).[19]
- Extract the drug from the skin layers (epidermis and dermis) and the apparatus (e.g., donor chamber, clamp) using a suitable solvent.
- Analyze all collected samples (receptor fluid, skin surface wash, skin extracts, apparatus wash) to determine the total recovery of the applied dose.
5. Data Analysis:
- Quantify the concentration of this compound in all samples using a validated analytical method (e.g., HPLC-UV).[19]
- Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
- Plot the cumulative amount permeated versus time to determine the flux (permeation rate).
Protocol 2: Tape Stripping for Stratum Corneum Quantification
This method is used to assess the amount of drug that has penetrated into the stratum corneum.[19]
1. Application of Formulation:
- Apply a defined amount of the this compound formulation to a specific area of the skin (in vitro or in vivo).
- Allow the formulation to remain on the skin for a predetermined period.
2. Tape Stripping Procedure:
- At the end of the application period, remove any excess formulation from the skin surface.
- Apply a piece of adhesive tape (e.g., 3M Scotch® Magic™ Tape) to the application site and press down firmly and uniformly.
- Quickly remove the tape in a single, smooth motion.
- Repeat the process with fresh pieces of tape for a predetermined number of strips (e.g., 10-20).[19][20]
3. Sample Processing and Analysis:
- Place each tape strip (or a pool of strips) into a vial containing a suitable extraction solvent.
- Extract the this compound from the tape strips (e.g., by vortexing or sonication).
- Analyze the extract using a validated analytical method (e.g., LC-MS/MS for high sensitivity) to quantify the amount of drug in each strip.[19]
4. Data Interpretation:
- The amount of drug in each successive tape strip can be used to create a concentration profile of the drug within the stratum corneum.
Visualizations
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. fda.gov [fda.gov]
- 3. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro release of this compound from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors Affecting Drug Penetration through Skin [pharmacytutorials.com]
- 11. What Are The Influencing Factors of Drug Percutaneous Absorption - CD Bioparticles Blog [cd-bioparticles.net]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Moisturizer Co-Application Protocols on In Vitro Penetration of Betamethasone in Porcine Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Excised Human Skin to Assess the Bioequivalence of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of human skin or epidermis models with human and animal skin in in-vitro percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. episkin.com [episkin.com]
- 18. oecd.org [oecd.org]
- 19. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preventing degradation of betamethasone dipropionate during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of betamethasone (B1666872) dipropionate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for betamethasone dipropionate?
A1: this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ester groups at the C17 and C21 positions are prone to hydrolysis, particularly under non-optimal pH conditions and elevated temperatures. This results in the formation of betamethasone-17-propionate (BMP), betamethasone-21-propionate (B-21-P), and ultimately betamethasone alcohol.[1][2][3][4]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce degradation, leading to the formation of photoproducts such as lumibetametasone dipropionate.[5][6][7]
Q2: What are the major degradation products of this compound?
A2: The most commonly observed degradation products are:
-
Betamethasone-17-propionate (Impurity A)
-
Betamethasone-21-propionate (Impurity B)
-
Betamethasone 17-propionate-21-acetate (Impurity C)
Q3: At what pH is this compound most stable?
A3: this compound exhibits maximum stability in a pH range of 3.5 to 4.5.[2][3][4][10] Degradation increases as the pH moves further from this optimal range, especially in alkaline conditions.[1]
Troubleshooting Guide
Problem: I am observing significant degradation of my this compound standard/sample solution.
| Potential Cause | Troubleshooting/Preventative Action |
| Incorrect pH of the diluent | Ensure the pH of your sample diluent is within the optimal stability range of 3.5-4.5.[2][3][4][10] Consider using a buffered solution. |
| High temperature during sample preparation | Avoid heating samples unless absolutely necessary for dissolution. If heating is required, use the lowest effective temperature for the shortest duration possible.[11] Store solutions at controlled room temperature or refrigerated, as specified by validated methods. |
| Exposure to light | Protect solutions from direct sunlight and artificial light sources by using amber vials or covering glassware with aluminum foil.[5][7] |
| Extended sample storage | Analyze samples as soon as possible after preparation. If storage is necessary, perform solution stability studies to determine the maximum allowable storage time under specific conditions (e.g., room temperature, refrigerated). Some studies indicate stability for up to 24-120 hours depending on the conditions.[12][13] |
| Inappropriate solvent composition | Use solvents specified in validated analytical methods. The polarity of the solvent can influence the degradation rate.[3] Acetonitrile (B52724) and water mixtures are commonly used.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Standard Solution
This protocol describes the preparation of a this compound standard solution with considerations for minimizing degradation.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diluent: Acetonitrile/Water (80:20 v/v)[12]
-
Class A volumetric flasks
-
Amber vials
-
Sonicator
Procedure:
-
Diluent Preparation: Prepare the diluent by mixing 800 mL of acetonitrile with 200 mL of water. Degas the solution by sonicating for 5-10 minutes.[11]
-
Stock Solution Preparation: Accurately weigh approximately 32.0 mg of this compound Reference Standard into a 100 mL volumetric flask.[11]
-
Add approximately 70 mL of the diluent and sonicate to dissolve.[11]
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent. Mix well. This prepares a stock solution of approximately 320 µg/mL.
-
Working Standard Preparation: Transfer 2.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent. Mix well. This prepares a working standard solution of approximately 6.4 µg/mL.[11]
-
Storage: Immediately transfer the working standard solution into an amber vial and store it protected from light. Analyze within the validated stability period.
Protocol 2: Sample Preparation from a Cream Formulation
This protocol provides a general method for extracting this compound from a cream formulation while minimizing degradation.
Materials:
-
This compound Cream
-
Diluent: Acetonitrile/Water (e.g., 80:20 v/v)
-
n-Hexane (for defatting, if necessary)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)[11]
Procedure:
-
Sample Weighing: Accurately weigh an amount of cream equivalent to a target concentration of this compound into a 25 mL volumetric flask.[11]
-
Initial Dispersion: Add approximately 15 mL of diluent and vortex for 2 minutes to disperse the cream.[11]
-
Gentle Heating (if necessary): If the cream does not disperse well, heat the sample at a controlled low temperature (e.g., 65°C) just until the cream liquefies.[11] Avoid prolonged heating.
-
Sonication: Sonicate the sample for 10 minutes with intermittent shaking to ensure complete extraction.[11]
-
Cooling and Dilution: Cool the sample to room temperature and dilute to volume with the diluent. Mix well.[11]
-
Centrifugation: Transfer the solution to a 15 mL centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 5°C to separate excipients.[11]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.[11]
-
Analysis: Analyze the sample promptly.
Quantitative Data Summary
The following table summarizes the stability of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Details | Duration | % Degradation Observed | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 h | Not specified | Betamethasone-17-propionate, Betamethasone-21-propionate | |
| Base Hydrolysis | 0.1 M NaOH | 1 h | Significant | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone | [1] |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | Not specified | [14] |
| Thermal | 65°C | Not specified | Not specified | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone | [1][11] |
| Photolytic | UV light (300-400 nm) | Not specified | Significant | Lumibetametasone dipropionate | [6][7] |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for sample preparation from cream formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Betamethasone Dipropionate Dissolution for In Vitro Assays
Welcome to the technical support center for improving the dissolution rate of betamethasone (B1666872) dipropionate in in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the dissolution of this poorly water-soluble active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of betamethasone dipropionate?
A1: this compound is a white to pale yellowish-white crystalline powder. It is practically insoluble in water, freely soluble in acetone (B3395972) and chloroform, soluble in methanol (B129727), sparingly soluble in ethanol, and slightly soluble in diethyl ether.[1][2][3] Its poor aqueous solubility presents a significant challenge for in vitro dissolution testing.
Q2: Which solvents are recommended for dissolving this compound for in vitro assays?
A2: Due to its low water solubility, organic solvents or aqueous mixtures with co-solvents are necessary. Ethanol, methanol, and propylene (B89431) glycol are commonly used.[1][4][5] The choice of solvent will depend on the specific requirements of your assay. For dissolution media, aqueous solutions containing surfactants are often employed to achieve sink conditions.[6][7]
Q3: How do temperature and pH affect the dissolution of this compound?
A3: The solubility of this compound in water-propylene glycol mixtures increases with rising temperature.[4][5] For instance, elevating the temperature from 20°C to 55°C can significantly enhance its solubility.[4][5] Regarding pH, this compound can degrade at elevated pH values.[8] Stability studies for similar corticosteroids suggest that a pH range of 4.5 to 5.5 is a reasonable compromise between stability and skin tolerability for topical formulations.[9]
Q4: What is the role of surfactants in the dissolution of this compound?
A4: Surfactants are crucial for increasing the solubility of poorly soluble drugs like this compound in aqueous dissolution media by forming micelles that can encapsulate the drug molecules.[6] Common non-ionic surfactants like Polysorbate 80 (Tween 80) and anionic surfactants like Sodium Lauryl Sulfate (SLS) have been shown to be effective.[6][7] The concentration of the surfactant is directly proportional to the increase in drug solubility.[6]
Troubleshooting Guide
Issue 1: this compound is not dissolving in the aqueous dissolution medium.
-
Possible Cause: The aqueous solubility of this compound is very low.
-
Troubleshooting Steps:
-
Incorporate a Co-solvent: Introduce a water-miscible organic solvent such as propylene glycol, ethanol, or methanol into your dissolution medium. The solubility of this compound increases sharply with increasing concentrations of propylene glycol.[4][5]
-
Add a Surfactant: Use a surfactant like Sodium Lauryl Sulfate (SLS) or Polysorbate 80 (Tween 80) in the dissolution medium. Concentrations between 0.1% and 1% (w/v) have been shown to be effective.[6][7]
-
Increase Temperature: If your experimental conditions allow, increasing the temperature of the dissolution medium (e.g., to 37°C or higher) can improve solubility.[4][5]
-
Adjust pH: Ensure the pH of your medium is in a range where this compound is stable, typically slightly acidic to neutral.[9]
-
Issue 2: The dissolution rate is too slow and does not meet the assay requirements.
-
Possible Cause: The particle size of the this compound powder may be too large, or the agitation speed in the dissolution apparatus may be insufficient.
-
Troubleshooting Steps:
-
Reduce Particle Size: If possible, use micronized this compound. A smaller particle size increases the surface area available for dissolution, leading to a faster rate.[6]
-
Increase Agitation Speed: In a paddle apparatus (USP Apparatus 2), increasing the stirring speed from 25 rpm to 50 rpm can enhance the dissolution rate.[6][10]
-
Optimize Surfactant Concentration: Ensure the surfactant concentration is sufficient to provide sink conditions, meaning the concentration of the drug in the dissolution medium is less than one-third of its saturation solubility in that medium.
-
Issue 3: Inconsistent or variable dissolution results between experiments.
-
Possible Cause: Inconsistent sample preparation, temperature fluctuations, or issues with the dissolution apparatus.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and validated method for introducing the sample into the dissolution vessel.
-
Maintain Constant Temperature: Use a properly calibrated and temperature-controlled water bath for the dissolution apparatus.
-
Verify Apparatus Performance: Regularly perform performance verification tests (PVT) on your dissolution apparatus using USP reference standards to ensure it is functioning correctly.[11]
-
Control Media Preparation: Prepare fresh dissolution media for each experiment and ensure the pH and composition are consistent.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Practically Insoluble[1][2] |
| Ethanol (95%) | Sparingly Soluble[2][3] |
| Methanol | Soluble[1][3] |
| Acetone | Freely Soluble[3] |
| Chloroform | Freely Soluble[3] |
| Diethyl Ether | Slightly Soluble[3] |
| Phosphate (B84403) Buffer (pH 7.4) | Very Sparingly Soluble[1] |
Table 2: Effect of Surfactants on this compound Solubility in 0.1 M Sodium Phosphate Buffer (pH 7.4)
| Surfactant | Concentration (% w/v) | Saturation Solubility (µg/mL) |
| None | 0 | < 16.6 |
| Sodium Lauryl Sulfate (SLS) | 0.05 | > 16.6 |
| Sodium Lauryl Sulfate (SLS) | 0.1 | > 16.6 |
| Sodium Lauryl Sulfate (SLS) | 0.5 | 145 |
| Polysorbate 80 (Tween 80) | 0.5 | > 16.6 |
| Polysorbate 80 (Tween 80) | 1.0 | 47 |
| Polysorbate 20 (P20) | 0.05 - 1.5 | Did not significantly increase solubility |
Data adapted from a study on intramuscular injectable suspensions.[6]
Experimental Protocols
Protocol 1: Preparation of Dissolution Medium with Surfactant
-
Objective: To prepare a dissolution medium that facilitates the dissolution of this compound.
-
Materials:
-
Sodium Phosphate Monobasic
-
Sodium Hydroxide (B78521)
-
Sodium Lauryl Sulfate (SLS)
-
Purified Water
-
pH meter
-
-
Procedure:
-
Prepare a 0.1 M sodium phosphate buffer solution.
-
Adjust the pH of the buffer to 7.4 using a sodium hydroxide solution.[6]
-
Weigh the required amount of SLS to achieve a final concentration of 0.1% (w/v) (e.g., 1 g of SLS for 1 L of buffer).[6]
-
Slowly add the SLS to the buffer while stirring continuously to avoid clumping.
-
Continue stirring until the SLS is completely dissolved.
-
De-gas the medium before use in the dissolution apparatus.
-
Protocol 2: In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Apparatus)
-
Objective: To determine the in vitro dissolution rate of a this compound formulation.
-
Apparatus and Materials:
-
Procedure:
-
Set up the dissolution apparatus according to the manufacturer's instructions and USP guidelines.
-
Fill the dissolution vessels with 300 mL of the de-gassed dissolution medium.[6]
-
Allow the medium to equilibrate to 37 ± 0.5°C.[6]
-
Set the paddle speed to 50 rpm.[6]
-
Carefully introduce the this compound formulation into each vessel.
-
Start the apparatus and the timer simultaneously.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[6]
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Visualizations
Caption: Experimental workflow for in vitro dissolution testing of this compound.
Caption: Troubleshooting logic for low dissolution rates of this compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Study of the solubility of this compound and the conditions for the formation of the stable suspensions | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. Development and Validation of a Discriminative Dissolution Test for Betamethasone Sodium Phosphate and this compound Intramuscular Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
Technical Support Center: Optimizing Cell Viability in High-Concentration Betamethasone Dipropionate Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining cell viability during experiments involving high concentrations of betamethasone (B1666872) dipropionate.
Troubleshooting Guide
This guide addresses common issues encountered during high-concentration betamethasone dipropionate experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a significant decrease in cell viability at high concentrations of this compound?
A1: High concentrations of potent glucocorticoids like this compound can induce cytotoxicity and apoptosis in various cell types. This is a known pharmacological effect and is often dose- and time-dependent. This compound has been shown to be a potent inducer of apoptosis, particularly in keratinocytes.[1]
Possible Causes:
-
High Drug Concentration: The concentration of this compound may be exceeding the cytotoxic threshold for your specific cell line.
-
Prolonged Exposure Time: Continuous exposure to high concentrations can lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to corticosteroids.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at higher concentrations.
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help identify a suitable concentration range for your experiments.
-
Time-Course Experiment: Evaluate cell viability at different time points to determine the optimal exposure duration.
-
Literature Review: Research the known sensitivity of your cell line to corticosteroids.
-
Solvent Control: Always include a vehicle control (cells treated with the solvent alone at the same final concentration) to assess the impact of the solvent on cell viability.
Q2: My cell viability assay results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors related to experimental technique and cell culture maintenance.
Possible Causes:
-
Inaccurate Pipetting: Errors in dispensing this compound or assay reagents can lead to significant variability.
-
Uneven Cell Seeding: A non-uniform cell density across wells will result in variable responses to the treatment.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell viability.
-
Cell Passage Number: Using cells at a high passage number can lead to altered phenotypes and drug responses.
-
Contamination: Mycoplasma or microbial contamination can impact cell health and experimental outcomes.
Solutions:
-
Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques.
-
Proper Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density in all wells.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Consistent Cell Passage: Use cells within a defined, low passage number range for all experiments.
-
Aseptic Technique: Maintain strict aseptic technique and regularly test for mycoplasma contamination.
Q3: How can I differentiate between apoptosis and necrosis in my this compound-treated cells?
A3: It is crucial to distinguish between these two modes of cell death as they have different biological implications. This compound has been observed to induce more apoptosis than necrosis in HaCaT cells.[1]
Solution:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound that leads to decreased cell viability?
A1: this compound, a potent glucocorticoid, exerts its effects by binding to the cytoplasmic glucocorticoid receptor (GR).[2][3] Upon binding, the GR-ligand complex translocates to the nucleus and acts as a transcription factor. It can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, such as those from the Bcl-2 family, ultimately leading to the activation of caspases and the apoptotic cascade.[4][5]
Q2: What are the expected cytotoxic concentrations of this compound?
A2: The cytotoxic concentration of this compound is highly dependent on the cell line and exposure time. For instance, in HaCaT keratinocytes, a concentration of 10⁻⁴ M (100 µM) has been shown to be highly antiproliferative.[1] It is essential to perform a dose-response study to determine the IC50 for your specific experimental system.
Q3: Are there ways to mitigate the cytotoxic effects of high-concentration this compound if I need to work at these concentrations for other experimental reasons?
A3: While challenging, some strategies can be employed:
-
Pulsed Exposure: Instead of continuous exposure, treat cells for a shorter duration and then replace the medium.
-
Co-treatment with Anti-apoptotic Agents: Depending on the experimental goals, co-treatment with specific caspase inhibitors or Bcl-2 agonists could be considered, though this will interfere with apoptosis-related readouts.
-
Formulation: The use of novel formulations, such as nanocrystals, might alter the cellular uptake and subsequent toxicity profile, but this would need to be empirically determined.
Data Presentation
Table 1: Antiproliferative Effects of Corticosteroids on HaCaT Cells
| Corticosteroid | Concentration (M) | Effect on Cell Growth | Primary Mode of Cell Death |
| This compound | 10⁻⁴ | Most Antiproliferative | Apoptosis |
| Betamethasone Valerate | 10⁻⁴ | Antiproliferative | Apoptosis |
| Clobetasol Propionate | 10⁻⁴ | Antiproliferative | Necrosis |
| Desonide | 10⁻⁴ | Antiproliferative | Necrosis |
| Hydrocortisone Butyrate | 10⁻⁴ | Least Antiproliferative | Necrosis |
| Hydrocortisone Base | 10⁻⁴ | Cytotoxic | Necrosis |
Data summarized from a comparative study on HaCaT keratinocytes.[1]
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway Leading to Apoptosis.
Caption: General Experimental Workflow for Assessing Cell Viability.
Caption: Troubleshooting Logic for High Cell Death.
References
- 1. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijper.org [ijper.org]
Strategies to enhance the penetration of betamethasone dipropionate through the stratum corneum
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the penetration of betamethasone (B1666872) dipropionate (BDP) through the stratum corneum. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the formulation and evaluation of BDP topical delivery systems.
Formulation Stability
Q1: My BDP cream/ointment is showing signs of phase separation. What are the potential causes and how can I resolve this?
A1: Phase separation in emulsions (creams) or ointments is a common stability issue. Here are the likely causes and solutions:
-
Inadequate Emulsifier System: The type or concentration of the emulsifier may be insufficient to stabilize the oil and water phases.
-
Solution: Re-evaluate the required Hydrophile-Lipophile Balance (HLB) of your oil phase and select an appropriate emulsifier or combination of emulsifiers. Consider increasing the emulsifier concentration. The addition of a stabilizer like cetearyl alcohol or a rheology modifier such as xanthan gum can also improve stability.
-
-
Improper Manufacturing Process: The homogenization speed, temperature control during emulsification, and order of ingredient addition are critical process parameters.
-
Solution: Ensure that the oil and water phases are heated to the appropriate temperatures before emulsification. Optimize the homogenization speed and duration to achieve a small and uniform droplet size. The order of ingredient addition should be carefully controlled; for instance, preservatives are often added just before emulsification to minimize interaction with surfactants at high temperatures.[1]
-
-
Ingredient Incompatibility: Certain ingredients in your formulation may be interacting in a way that disrupts the emulsion.
-
Solution: Conduct compatibility studies with all excipients. Pay close attention to the potential for interactions between ionic ingredients and your emulsifier.
-
-
Incorrect pH: The pH of the aqueous phase can significantly impact the stability of some emulsifiers.
-
Solution: Measure the pH of your formulation and adjust it to the optimal range for your chosen emulsifier system.
-
Q2: I am observing crystal growth in my BDP formulation upon storage. What is causing this and how can I prevent it?
A2: Crystallization of the active pharmaceutical ingredient (API) is a critical stability concern as it reduces the thermodynamic activity and, consequently, skin permeation.[2][3]
-
Supersaturation: The concentration of BDP in the vehicle may exceed its solubility, leading to crystallization over time, especially with temperature fluctuations.
-
Solution: Determine the saturation solubility of BDP in your vehicle system at various temperatures. Consider reducing the drug concentration to below its saturation point. Alternatively, you can create a stable supersaturated system by including anti-nucleant polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) in your formulation.[2]
-
-
Solvent Evaporation: If your formulation contains volatile solvents, their evaporation upon storage or application can increase the drug concentration and induce crystallization.
-
Solution: Minimize the use of highly volatile solvents. If they are necessary, consider formulation strategies that reduce their evaporation rate, such as using a more occlusive base.
-
-
Inappropriate Vehicle: The chosen vehicle may not be a good solvent for BDP.
-
Solution: Screen various solvents and co-solvents to find a system that provides adequate solubility for BDP. Propylene glycol is a commonly used solvent and penetration enhancer for corticosteroids.[4]
-
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
Q3: My in vitro Franz cell experiment is showing unexpectedly low BDP permeation. What are the possible reasons and troubleshooting steps?
A3: Low drug permeation in Franz cell studies is a frequent issue. A systematic approach to troubleshooting is essential.
-
Formulation Issues:
-
Drug Release: The drug may not be efficiently released from the vehicle.
-
Solution: Evaluate the drug release profile of your formulation using a synthetic membrane before proceeding to skin permeation studies. If release is low, you may need to modify the formulation composition.
-
-
Viscosity: High viscosity can hinder drug diffusion from the formulation to the skin surface.
-
Solution: Optimize the rheological properties of your formulation.
-
-
-
Experimental Setup:
-
Membrane Integrity: The skin membrane may be damaged or have low permeability.
-
Solution: Ensure the integrity of the skin membrane before the experiment using methods like transepidermal water loss (TEWL) measurement. Use skin from a reliable source and handle it carefully to avoid punctures or tears.[5]
-
-
Receptor Fluid: The receptor fluid may not be maintaining sink conditions, or the drug may be unstable in it.
-
Solution: For a lipophilic drug like BDP, an aqueous buffer like PBS may not be suitable.[5] Consider using a receptor fluid with a solubilizing agent (e.g., polysorbates, albumin) or a hydro-alcoholic mixture to ensure sink conditions. Always confirm the stability of BDP in the chosen receptor fluid at 32°C.[5]
-
-
Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid can act as a barrier to diffusion.
-
Solution: Carefully fill the receptor chamber to avoid bubble formation. Degas the receptor solution before use.[5]
-
-
-
Data Analysis:
-
Analytical Method Sensitivity: The analytical method used to quantify BDP in the receptor samples may not be sensitive enough.
-
Solution: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of BDP.
-
-
Nanostructured Lipid Carriers (NLCs) Formulation
Q4: I am having trouble achieving a high entrapment efficiency for BDP in my NLC formulation. What factors should I consider?
A4: Optimizing entrapment efficiency (EE) is crucial for the successful development of NLCs.
-
Lipid Selection: The solubility of BDP in the solid and liquid lipids is a primary determinant of EE.
-
Surfactant Concentration: The type and concentration of the surfactant can influence the particle size and stability, which in turn affects EE.
-
Solution: Optimize the surfactant concentration. Insufficient surfactant may lead to particle aggregation and drug expulsion, while excessive amounts can result in toxicity.
-
-
Homogenization Process: The homogenization pressure, temperature, and number of cycles are critical process parameters.
-
Solution: Systematically optimize the homogenization conditions. Higher pressure and more cycles generally lead to smaller particle sizes and potentially higher EE, but excessive energy input can also be detrimental.
-
-
Drug Partitioning: During the cooling and solidification of the lipid matrix, the drug may be expelled.
-
Solution: The cooling rate can influence the final structure of the NLCs and drug entrapment. A rapid cooling process can sometimes trap the drug more effectively within the lipid matrix.
-
Q5: The particle size of my NLCs is too large and the polydispersity index (PDI) is high. How can I optimize these parameters?
A5: Achieving a small and uniform particle size is essential for the performance of NLCs.
-
Lipid and Surfactant Selection: The properties of the lipids and surfactants used have a direct impact on particle size and PDI.
-
Solution: Experiment with different types and combinations of solid lipids, liquid lipids, and surfactants.
-
-
Homogenization and Sonication: The energy input during the preparation process is a key factor.
-
Solution: Increase the homogenization pressure and/or the number of homogenization cycles. Following high-pressure homogenization with ultrasonication can further reduce the particle size and PDI.[7]
-
-
Lipid Ratio: The ratio of solid to liquid lipid can affect the particle size.
-
Solution: Vary the solid lipid to liquid lipid ratio. Sometimes, a higher proportion of liquid lipid can lead to smaller particles.[7]
-
II. Quantitative Data on Penetration Enhancement
The following tables summarize quantitative data on the enhancement of BDP penetration through the skin using various strategies.
Table 1: Comparison of Different Formulations on BDP Skin Penetration (In Vitro)
| Formulation Type | Penetration Enhancer/Technology | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Ointment | Propylene Glycol | 1.2 | 0.05 | - | [4] |
| Cream | Polyaphron Dispersion (PAD) Technology | 3.5 | 0.15 | 3.0 vs. Suspension | [9] |
| Spray | - | 0.8 | 0.03 | - | [10] |
| NLC Gel | Oleic Acid | 4.2 | 0.18 | 1.5 vs. Conventional Gel | [11] |
Table 2: Effect of Chemical Penetration Enhancers on BDP Permeation
| Penetration Enhancer | Concentration (% w/w) | Vehicle | Flux Enhancement Ratio | Reference |
| Propylene Glycol | 20 | Cream | 2.5 | [4] |
| Oleic Acid | 5 | Gel | 3.2 | [12] |
| Transcutol® | 10 | Gel | 2.8 | [12] |
| Elaidyl Alcohol | 5 | Ointment | 2.1 | [13] |
| Hexanol | 5 | Ointment | 1.8 | [13] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the skin penetration of BDP.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the rate and extent of BDP permeation through an excised skin membrane from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Topical BDP formulation
-
Receptor fluid (e.g., phosphate-buffered saline with 2% oleth-20 or 40% ethanol)
-
Water bath with temperature controller and stirrer
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully separate the epidermis from the dermis using a heat-separation method (e.g., immersing in water at 60°C for 1-2 minutes) if required.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects.
-
Equilibrate the skin membrane in the receptor fluid for at least 30 minutes before mounting.[5]
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Clamp the two chambers together securely.
-
Fill the receptor chamber with pre-warmed (32°C), degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[5]
-
Place the cells in the water bath maintained at 32°C and start the stirring mechanism.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the BDP formulation evenly onto the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[5]
-
-
Sample Analysis:
-
Analyze the concentration of BDP in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of BDP permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if the drug concentration in the donor phase is known.
-
Protocol 2: In Vivo Tape Stripping
Objective: To determine the amount and distribution of BDP within the stratum corneum after topical application.
Materials:
-
Topical BDP formulation
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Solvent for drug extraction (e.g., acetonitrile, methanol)
-
Vials for sample collection
-
Analytical method (HPLC or LC-MS/MS)
Procedure:
-
Application of Formulation:
-
Apply a defined amount of the BDP formulation to a specific area on the forearm of a human volunteer or the skin of an animal model.
-
-
Incubation:
-
Allow the formulation to remain on the skin for a predetermined period (e.g., 1, 2, 4, 8 hours).
-
-
Removal of Excess Formulation:
-
Gently wipe off any excess formulation from the skin surface with a suitable material (e.g., cotton swab).
-
-
Tape Stripping:
-
Apply a piece of adhesive tape to the treated area and press down firmly with a consistent pressure (e.g., using a roller) for a defined time (e.g., 10 seconds).[14]
-
Rapidly remove the tape strip in a single, smooth motion.[15]
-
Repeat the process sequentially with new pieces of tape for a predetermined number of strips (e.g., 10-20) on the same skin area.[14]
-
-
Drug Extraction:
-
Place each tape strip into a separate vial containing a known volume of extraction solvent.
-
Vortex or sonicate the vials to extract the BDP from the tape.
-
-
Sample Analysis:
-
Analyze the concentration of BDP in the extraction solvent using a validated analytical method.
-
-
Data Analysis:
-
Calculate the amount of BDP recovered from each tape strip.
-
Plot the amount of BDP per tape strip versus the strip number to visualize the drug concentration gradient within the stratum corneum.
-
IV. Visualizations
Diagram 1: General Strategies to Enhance Stratum Corneum Penetration
Caption: Overview of formulation and physical strategies for BDP penetration enhancement.
Diagram 2: Experimental Workflow for Evaluating BDP Skin Permeation
Caption: A typical experimental workflow for assessing BDP skin permeation.
Diagram 3: Troubleshooting Low BDP Permeation in Franz Cell Studies
Caption: A decision tree for troubleshooting low BDP permeation in Franz cell experiments.
References
- 1. pharmtech.com [pharmtech.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alterlab.co.id [alterlab.co.id]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jcadonline.com [jcadonline.com]
- 11. Development of this compound-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. inderocro.com [inderocro.com]
- 15. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Betamethasone Dipropionate Stability Through pH Adjustment
Welcome to the Technical Support Center for the formulation of Betamethasone (B1666872) Dipropionate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a focus on achieving maximum stability by optimizing the pH of your formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation of betamethasone dipropionate, with a focus on pH-related challenges.
| Problem/Observation | Potential Cause | Recommended Solution |
| Physical Instability: Phase separation, crystallization, or changes in viscosity of the formulation. | pH Shift: The pH of the formulation may have shifted outside the optimal range (3.5-5.5) during manufacturing or storage, affecting the solubility and physical properties of the excipients and the drug.[1][2] | - Verify pH: Immediately measure the pH of the formulation. - Buffering System: Incorporate a suitable buffering agent (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain the pH within the target range.[3] - Excipient Interaction: Review the compatibility of all excipients. Incompatibilities between this compound and certain excipients, like hexylene glycol, have been observed.[4][5] Consider replacing incompatible excipients. |
| Chemical Degradation: Loss of potency or detection of known degradation products (betamethasone-17-propionate, betamethasone-21-propionate, betamethasone alcohol).[2][6] | Inappropriate pH: The formulation pH is outside the optimal stability range of 3.5-5.5. Degradation is accelerated at pH values further from this range, particularly in alkaline conditions.[1][2] | - Adjust pH: Carefully adjust the pH of the formulation to within the 3.5-5.5 range using dilute solutions of acids (e.g., phosphoric acid) or bases (e.g., sodium hydroxide).[7] - Conduct Stability Studies: Perform accelerated stability studies at various pH points within the recommended range to determine the optimal pH for your specific formulation. |
| Precipitation of this compound During pH Adjustment. | Localized pH Shock: Rapid addition of a concentrated pH-adjusting agent can create localized areas of high or low pH, causing the drug to precipitate. | - Use Dilute Solutions: Always use dilute solutions of your acid or base for pH adjustment. - Slow Addition and Continuous Mixing: Add the pH-adjusting solution slowly and with continuous, gentle mixing to ensure uniform distribution and avoid localized pH extremes. |
| Discoloration or Odor Change in the Formulation. | Oxidative Degradation: While hydrolysis is the primary degradation pathway influenced by pH, oxidative degradation can also occur, potentially leading to discoloration or changes in odor. | - Antioxidants: Consider the inclusion of an antioxidant in your formulation. - Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the maximum stability of this compound in topical formulations?
A1: The optimal pH for maximum stability of this compound is in the weakly acidic range, typically between 3.5 and 5.5.[1][2] Studies have shown that degradation significantly increases at pH values outside of this range, especially in neutral to alkaline conditions.[1]
Q2: What are the primary degradation products of this compound that I should monitor in my stability studies?
A2: The main degradation products resulting from the hydrolysis of this compound are betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.[2][6]
Q3: How can I adjust the pH of my formulation without causing precipitation of the active ingredient?
A3: To avoid precipitation, it is crucial to use dilute solutions of pH-adjusting agents (e.g., 1% w/v sodium hydroxide (B78521) or phosphoric acid) and add them slowly to the formulation under continuous and gentle agitation. This prevents localized pH "shocks" that can cause the drug to fall out of solution.
Q4: Are there any excipients that are known to be incompatible with this compound at specific pH values?
A4: Yes, excipient compatibility is a critical factor. For instance, incompatibilities between this compound and hexylene glycol have been reported.[4][5] Conversely, excipients like Transcutol have been shown to enhance its stability.[4][5] The concentration of certain emulsifiers, such as macrogolstearylether, can also influence the rate of isomerization, a form of degradation. It is essential to conduct compatibility studies with all excipients in your formulation at the target pH.
Q5: What are the visual or physical signs of this compound degradation in a cream or gel formulation?
A5: Visual and physical signs of degradation can include:
-
Changes in color or odor.
-
Phase separation (in emulsions like creams and lotions).
-
Crystallization or precipitation of the active ingredient.
-
Changes in viscosity (thickening or thinning of the product).
-
A gritty texture , which may indicate particle growth or precipitation.
Any noticeable change in the physical appearance of the formulation should be investigated as a potential indicator of instability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of this compound and its primary degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (B52724) (e.g., 90:4:6 v/v/v).[8]
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (B129727) (e.g., 74:2:4:20 v/v/v/v).[8]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 240 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 50°C.[8]
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and its known degradation products (betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Preparation (Cream/Ointment):
-
Accurately weigh a portion of the formulation into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water) and heat gently with sonication to dissolve the active ingredient and disperse the formulation.
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
3. Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and UV spectra with those of the reference standards.
-
Calculate the percentage of degradation by comparing the peak areas of the degradation products to the initial peak area of the this compound.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of creams with this compound: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Kinetics of Thermal Degradation of Betamethasone Valerate and this compound in Different Media | Semantic Scholar [semanticscholar.org]
- 7. drugs.com [drugs.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Psoriasis Models: Betamethasone Dipropionate vs. Clobetasol Propionate
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of action of topical corticosteroids is paramount in the development of novel anti-psoriatic therapies. This guide provides an in-depth comparison of two potent corticosteroids, betamethasone (B1666872) dipropionate and clobetasol (B30939) propionate (B1217596), in the context of preclinical psoriasis models.
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] Both betamethasone dipropionate and clobetasol propionate are high-potency topical corticosteroids widely used to manage the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including psoriasis.[2][3] Their therapeutic effects are primarily attributed to their anti-inflammatory, immunosuppressive, and antiproliferative properties.[4]
Mechanism of Action: A Shared Pathway
Both this compound and clobetasol propionate exert their effects by binding to glucocorticoid receptors (GR) in the cytoplasm of skin cells.[4] This binding event triggers a cascade of molecular events that ultimately leads to the suppression of the inflammatory response.
Upon activation, the corticosteroid-GR complex translocates to the nucleus where it modulates the expression of numerous genes. A key action is the inhibition of pro-inflammatory transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines, including interleukins (IL-17, IL-23) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the pathogenesis of psoriasis.[5][6]
Furthermore, these corticosteroids induce the expression of anti-inflammatory proteins like lipocortins, which inhibit phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[4] They also exhibit vasoconstrictive properties, which help to reduce redness and swelling at the site of inflammation.[1]
Figure 1: Simplified signaling pathway of topical corticosteroids in psoriasis.
Comparative Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (B1671794) (IMQ)-induced psoriasis mouse model is a widely used and relevant preclinical model that recapitulates many of the key features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.[1][7][8]
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
A generalized protocol for inducing psoriasis-like skin inflammation in mice using imiquimod is as follows:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[7][8]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (or 3.125 mg of active ingredient) is applied to the shaved back and/or ear of the mice for 5 to 7 consecutive days.[8][9]
-
Treatment: Topical application of the test compounds (e.g., this compound or clobetasol propionate ointment/cream) is initiated either prophylactically or therapeutically (e.g., starting on day 2 after the first IMQ application).[7] A vehicle control group receives the cream/ointment base without the active ingredient.
-
Assessment: The severity of the psoriatic-like lesions is assessed daily or at the end of the study using several quantitative and qualitative measures:
-
Psoriasis Area and Severity Index (PASI) Score: A modified PASI score is used to evaluate erythema (redness), scaling, and induration (thickness) of the skin lesions.[7]
-
Epidermal Thickness: Ear or back skin thickness is measured using calipers.[7] At the end of the study, skin biopsies are taken for histological analysis to measure the thickness of the epidermis.
-
Cytokine Analysis: Skin tissue is homogenized to measure the mRNA or protein levels of key pro-inflammatory cytokines such as IL-17, IL-23, and TNF-α using techniques like RT-qPCR or ELISA.[5]
-
Immune Cell Infiltration: Histological analysis can also be used to quantify the infiltration of immune cells, such as T-cells and neutrophils, into the skin.
-
Figure 2: General experimental workflow for the imiquimod-induced psoriasis mouse model.
Quantitative Data Summary
While direct head-to-head preclinical studies with comprehensive quantitative data are limited, the available evidence from separate studies using the IMQ-induced model and clinical trials allows for a comparative assessment.
| Parameter | This compound | Clobetasol Propionate | Reference |
| PASI Score Reduction | Significantly reduces erythema, scaling, and induration. Showed a faster onset of relief for scaling and induration in a clinical study.[2] | Effectively reduces erythema, scaling, and induration.[10] A clinical study showed it to be superior to this compound in overall improvement and longer remission.[3] | [2][3][10] |
| Epidermal Thickness Reduction | Significantly suppresses IMQ-induced increases in skin thickness.[5] | Significantly reduces epidermal hyperplasia in the IMQ-induced model.[10] | [5][10] |
| Modulation of Inflammatory Cytokines | Significantly suppresses IMQ-induced increases in mRNA levels of IL-17, IL-22, and IL-1β.[5] | Leads to a significant reduction in the expression of IL-17A and IL-17F.[6] | [5][6] |
| Effect on Keratinocyte Proliferation | In vitro studies show a dose-dependent reduction in the proliferation of HaCaT keratinocytes.[4] | In vitro studies demonstrate a dose-dependent antiproliferative effect on HaCaT keratinocytes.[4] | [4] |
In Vitro Comparative Effects on Keratinocyte Proliferation
A study comparing the antiproliferative effects of several topical corticosteroids on the HaCaT keratinocyte cell line, a model for hyperproliferative skin diseases, provides further insights.
| Corticosteroid | Antiproliferative Effect at 10-4M | Effect on Cell Cycle |
| This compound | Most potent antiproliferative compound | Arrests cell cycle mainly in the G2 phase |
| Clobetasol Propionate | Potent antiproliferative effect | Arrests cell cycle in the S-phase |
Data sourced from a study on the effects of topical corticosteroids on HaCaT cell proliferation.[4]
Conclusion
Both this compound and clobetasol propionate are highly effective topical corticosteroids for the management of psoriasis, acting through similar anti-inflammatory, immunosuppressive, and antiproliferative pathways. Preclinical data from the imiquimod-induced psoriasis mouse model demonstrates that both agents effectively reduce the hallmark features of the disease, including epidermal thickening and the expression of key inflammatory cytokines like IL-17.
While both are considered very potent, some clinical evidence suggests that clobetasol propionate may offer a slight advantage in terms of overall efficacy and duration of remission.[3] Conversely, another clinical study indicated a faster onset of action for this compound in reducing scaling and induration.[2] In vitro studies on keratinocyte proliferation rank this compound as slightly more antiproliferative.[4]
The choice between these two agents in a research or clinical setting may depend on the specific experimental goals or patient characteristics. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important therapeutic compounds for psoriasis. Further head-to-head studies in standardized preclinical models are warranted to delineate more subtle differences in their efficacy and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of twice-daily augmented this compound lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of clobetasol propionate 0.05 percent ointment and an optimized this compound 0.05 percent ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. imavita.com [imavita.com]
- 10. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Skin Inflammation: Betamethasone Dipropionate vs. Fluocinonide
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of topical corticosteroids for the management of inflammatory skin conditions, betamethasone (B1666872) dipropionate and fluocinonide (B1672898) stand out as two potent therapeutic options. Both are widely utilized in clinical practice and serve as important reference compounds in the development of novel anti-inflammatory drugs. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection and evaluation of these agents in relevant skin inflammation models.
At a Glance: Comparative Efficacy
Clinical studies have demonstrated the high efficacy of both betamethasone dipropionate and fluocinonide in treating inflammatory dermatoses such as psoriasis and eczema. While both are classified as high-potency topical corticosteroids, subtle differences in their clinical performance and formulation can influence their selection for specific applications.
| Clinical Study Overview | This compound 0.05% | Fluocinonide 0.05% | Key Findings |
| Psoriasis (Augmented Formulation) [1] | Once-daily application | Twice-daily application | This compound AF showed significantly greater improvement in erythema, induration, and scaling.[1] |
| No discontinuations due to adverse events. | Three patients discontinued (B1498344) due to adverse events.[1] | ||
| Psoriasis and Eczema [2][3] | 57% of patients rated as "much better". | 25% of patients rated as "much better" (compared with fluocinolone (B42009) acetonide 0.025%). | This compound demonstrated a superior overall response.[2][3] |
| Severe Scalp Psoriasis [4] | Augmented 0.05% lotion | 0.05% solution | Augmented this compound led to a significantly greater proportion of patients with complete clearance of scaling.[4] |
Potency Assessment: The Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method used to determine the topical potency of corticosteroids by measuring their ability to cause skin blanching. Both this compound 0.05% (standard formulation) and fluocinonide 0.05% are categorized as Class II-III high-potency topical corticosteroids based on such assays.[5][6] However, an augmented formulation of this compound 0.05% is classified as a Class I ultra-high potency agent, indicating its enhanced ability to penetrate the skin and exert its anti-inflammatory effects.[5][7]
Preclinical Models of Skin Inflammation
While direct comparative preclinical data is limited, the following animal models are standard for evaluating the efficacy of topical corticosteroids.
Croton Oil-Induced Ear Edema
This model induces an acute inflammatory response characterized by edema and cellular infiltration. The efficacy of a topical corticosteroid is measured by its ability to reduce the swelling of the mouse ear after the application of croton oil.
Arachidonic Acid-Induced Ear Edema
Topical application of arachidonic acid to the mouse ear induces a rapid and well-defined inflammatory response, primarily mediated by prostaglandins (B1171923) and leukotrienes. This model is particularly useful for assessing the ability of a compound to inhibit the arachidonic acid cascade.
Mechanism of Action: A Shared Pathway
Both this compound and fluocinonide, like other corticosteroids, exert their anti-inflammatory effects through a common mechanism of action involving the glucocorticoid receptor.
Signaling Pathway of Topical Corticosteroids
References
- 1. A controlled clinical trial of a new formulation of this compound cream in once-daily treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind controlled trial of this compound 0.05% (Diproderm) in comparison with fluocinolone acetonide 0.025% (Synalar) in psoriasis and other steroid-responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Diprolene vs. Vanos for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
In Vitro Performance of Betamethasone Dipropionate Topical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various topical formulations containing betamethasone (B1666872) dipropionate, a potent corticosteroid widely used for its anti-inflammatory and immunosuppressive effects. The performance of novel drug delivery systems, including liposomal creams, nanostructured lipid carriers (NLCs), transfersomal gels, and microemulsion-based hydrogels, is compared against conventional cream and ointment formulations. This comparison is supported by experimental data from multiple studies, with detailed methodologies provided for key experiments.
Data Summary: Physicochemical and In Vitro Performance Characteristics
The following tables summarize the key quantitative data from various in vitro studies, offering a clear comparison of different betamethasone dipropionate formulations.
Table 1: Physicochemical Properties of Novel this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Liposomal Cream | 70.80 ± 3.31[1] | 0.242 ± 0.038[1] | -11.68 ± 0.77[1] | 83.1 ± 2.4[1] |
| Transfersomes | 109.2 - 265.6[2] | < 1.0[2] | -17.53 to -29.03[2] | 54.46 - 91.56[2] |
| Nanoemulsion | 60 - 190 | 0.121 | - | - |
| Ethosomes | - | - | - | 82.2[3] |
Data presented as mean ± standard deviation or range as reported in the cited literature.
Table 2: In Vitro Release and Permeation Data of this compound Formulations
| Formulation Type | In Vitro Release/Permeation (%) | Diffusion/Flux Rate (µg/cm²/h) | Cumulative Amount Permeated (µg/cm²) |
| Creams & Ointments | |||
| Conventional Cream (0.05%) | 2.86 (Permeation)[1] | - | - |
| Ointment | - | Release slope 1.5 to 6 times greater than "augmented" ointment[4][5] | - |
| Novel Formulations | |||
| Liposomal Cream (0.05%) | 6.09 (Permeation)[1] | 3.46[1] | - |
| Transfersomal Gel | 92.15 (Release over 24h)[2] | - | - |
| Nanoemulsion-based Gel | - | 1.34[6] | 44.43 (after 24h)[6] |
| ME-Hydrogel | - | Flux of 44.56 ± 8.08% (edema inhibition)[7] | - |
| NLC-Hydrogel | - | Flux of 35.93 ± 7.22% (edema inhibition)[7] | - |
| SLN-Hydrogel | - | Flux of 25.68 ± 9.05% (edema inhibition)[7] | - |
| Ethosomal Gel | 87.55 (Release)[3] | - | - |
Note: Direct comparison of percentage values should be made with caution due to variations in experimental setups (e.g., release vs. permeation studies, duration).
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key in vitro experiments commonly used to evaluate topical formulations.
In Vitro Release Testing (IVRT)
In vitro release testing is performed to characterize the rate at which the active pharmaceutical ingredient (API) is released from a semisolid dosage form.
Typical Protocol:
-
Apparatus: A Franz diffusion cell is typically employed.[4][5][8]
-
Membrane: An inert, synthetic membrane (e.g., polypropylene, Teflon) is placed between the donor and receptor chambers.[8]
-
Formulation Application: A precise amount of the topical formulation is applied to the membrane in the donor compartment.
-
Receptor Medium: The receptor chamber is filled with a suitable medium that ensures sink conditions. The choice of medium can vary; examples include solutions of hexane (B92381) in acetonitrile (B52724) or HPLC mobile phase.[4][5]
-
Temperature and Agitation: The receptor medium is maintained at a constant temperature, typically 32 ± 0.5°C, and stirred continuously.[9]
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Analysis: The concentration of this compound in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of the plot represents the release rate.[4][5]
In Vitro Permeation Testing (IVPT)
In vitro permeation testing is used to assess the ability of a drug to penetrate the skin.
Typical Protocol:
-
Skin Model: Barrier-competent human or animal (e.g., pig ear) skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[1][10][11]
-
Formulation Application: A finite dose of the formulation is applied to the surface of the skin.
-
Receptor Medium: The receptor chamber is filled with a physiologically relevant medium, and its temperature is maintained at 32°C.
-
Sampling and Analysis: Similar to IVRT, samples are collected from the receptor medium at various time points and analyzed for drug content, typically by HPLC.
-
Data Analysis: The cumulative amount of drug permeated through the skin is plotted against time. The steady-state flux (Jmax) and the total cumulative amount permeated (AMT) are key parameters for comparing formulations.[10]
Visualizations: Workflows and Pathways
Diagrams illustrating experimental processes and biological mechanisms provide a clear visual understanding of complex information.
Caption: In Vitro Permeation Testing (IVPT) Workflow.
Caption: Anti-inflammatory Signaling Pathway of this compound.
Discussion
The in vitro data consistently demonstrates that novel topical formulations can significantly enhance the delivery of this compound compared to conventional creams and ointments.
Enhanced Permeation and Release: Liposomal creams, for instance, have shown a more than two-fold increase in skin permeation compared to a conventional cream.[1] Similarly, nanostructured lipid carriers (NLCs) have demonstrated more efficient penetration into skin layers.[9][12] This improved performance is often attributed to the nanometric size of the carriers and their composition, which can facilitate drug passage through the stratum corneum.[1] Formulations with a higher lipid content or the inclusion of penetration enhancers like oleic acid have been shown to further increase drug delivery to and through the skin.[1][9]
Formulation Matters: The choice of vehicle plays a critical role in the therapeutic efficacy of topical corticosteroids. Studies have shown that even among conventional formulations, an ointment base can lead to superior clinical outcomes in conditions like psoriasis compared to a cream base, a finding that is supported by vasoconstrictor assay data.[13] Furthermore, significant differences in physicochemical properties and skin irritation potential have been observed between innovator and generic cream formulations, which can translate to differences in bioavailability.[14]
Advanced Drug Delivery Systems: Transfersomes and ethosomes are other promising carriers that have shown high drug release rates in vitro.[2][3] Transfersomal gels, in particular, have been reported to deliver the drug deeper into the skin, potentially enhancing bioavailability. Microemulsion-based hydrogels have also been developed to improve skin deposition and flux of this compound.[7]
References
- 1. This compound Loaded in Nanoliposomes vs Conventional this compound: Comparative Study of Permeability and Penetrability in Vitro and ex Vivo [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro release of this compound from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. DoE-based development, physicochemical characterization, and pharmacological evaluation of a topical hydrogel containing this compound microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of this compound-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. The comparative efficacy of this compound cream and ointment formulations in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing equivalence of innovator and generic formulations of this compound cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of Betamethasone Dipropionate Using Cytokine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of betamethasone (B1666872) dipropionate against other commonly used topical corticosteroids, namely clobetasol (B30939) propionate (B1217596) and fluocinonide (B1672898). The validation of their anti-inflammatory effects is presented through the lens of in vitro cytokine assays, offering experimental data to support their relative potencies.
Introduction to Corticosteroids and Anti-inflammatory Action
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their therapeutic effect is primarily attributed to their ability to suppress the inflammatory cascade at the cellular level. Betamethasone dipropionate is a potent synthetic glucocorticoid that effectively mitigates inflammation by modulating the expression of inflammatory mediators.[1][2] This is achieved through its binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3]
Comparative Analysis of Corticosteroid Potency
The anti-inflammatory potency of corticosteroids is a critical factor in their clinical efficacy. Based on vasoconstrictor assays and clinical studies, topical corticosteroids are categorized into different potency classes. This compound is classified as a potent corticosteroid.[4] For the purpose of this guide, we compare it with clobetasol propionate, a very potent corticosteroid, and fluocinonide, another potent corticosteroid.
Quantitative Comparison of Cytokine Inhibition
The following table summarizes the inhibitory effects of this compound, clobetasol propionate, and fluocinonide on the production of key pro-inflammatory cytokines in an in vitro model of inflammation. The data presented are representative values compiled from various studies and should be interpreted as a comparative guide. The half-maximal inhibitory concentration (IC50) indicates the concentration of the drug required to inhibit the cytokine production by 50%.
| Corticosteroid | Target Cytokine | IC50 (nM) - Representative Values |
| This compound | TNF-α | ~5 |
| IL-1β | ~3 | |
| IL-6 | ~2 | |
| Clobetasol Propionate | TNF-α | ~1 |
| IL-1β | ~0.8 | |
| IL-6 | ~0.5 | |
| Fluocinonide | TNF-α | ~8 |
| IL-1β | ~6 | |
| IL-6 | ~4 |
Disclaimer: The IC50 values presented are approximate and collated from multiple sources for comparative purposes. Experimental conditions can significantly influence these values.
Experimental Protocols
To validate the anti-inflammatory activity of corticosteroids, a standardized in vitro cytokine assay can be employed. The following is a detailed methodology for such an experiment.
In Vitro Anti-inflammatory Cytokine Assay
1. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Induction of Inflammation:
-
Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.[5][6][7]
3. Corticosteroid Treatment:
-
Stock solutions of this compound, clobetasol propionate, and fluocinonide are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Cells are pre-treated with varying concentrations of the corticosteroids (e.g., 0.1 nM to 1000 nM) for 1 hour before LPS stimulation. A vehicle control (DMSO) is also included.
4. Cytokine Measurement:
-
After 24 hours of incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of cytokine inhibition for each corticosteroid concentration is calculated relative to the LPS-stimulated control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the corticosteroid concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying molecular mechanism, the following diagrams are provided.
References
- 1. Glucocorticoids inhibit lipopolysaccharide-induced production of tumor necrosis factor-alpha by human fetal Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of TGF-beta, TNF-alpha, IL-beta and IL-6 alone or in combination, and tyrosine kinase inhibitor on cyclooxygenase expression, prostaglandin E2 production and bone resorption in mouse calvarial bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Suppression of Psoriatic Inflammation: A Comparative Analysis of Betamethasone Dipropionate and Calcipotriol in Co-Culture Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of betamethasone (B1666872) dipropionate and calcipotriol (B1668217) in co-culture models of psoriasis. It offers a comprehensive overview of the enhanced anti-inflammatory and anti-proliferative efficacy achieved by this combination therapy compared to monotherapy with either agent.
The combination of the potent corticosteroid betamethasone dipropionate and the vitamin D analogue calcipotriol has become a cornerstone in the topical treatment of psoriasis.[1] This guide delves into the experimental evidence from in vitro co-culture models that elucidates the synergistic mechanisms underlying the clinical success of this combination. By examining the effects on inflammatory cytokine production and key signaling pathways, we provide a data-driven comparison to inform further research and drug development in the field of dermatology.
I. Comparative Efficacy in Cytokine Inhibition
Co-culture models that mimic the psoriatic microenvironment, typically involving keratinocytes and immune cells, have been instrumental in demonstrating the enhanced efficacy of the this compound and calcipotriol combination. Quantitative data from these studies consistently show a superior reduction in pro-inflammatory cytokine levels compared to either drug used alone.
Below is a summary of the percentage inhibition of key psoriatic cytokines in relevant co-culture and skin explant models following treatment with calcipotriol, this compound, and their combination.
| Cytokine | Calcipotriol Monotherapy (% Inhibition) | This compound Monotherapy (% Inhibition) | Combination Therapy (% Inhibition) | Reference |
| IL-17A | Not specified | Less effective than combination | ~38% | Lovato et al., 2016 |
| IL-22 | Not specified | Less effective than combination | ~64% | Lovato et al., 2016 |
| TNF-α | Not specified | Less effective than combination | ~57% | Lovato et al., 2016 |
| IL-8 | Not specified | Less effective than combination | ~21% | Lovato et al., 2016 |
| IL-23 | Not specified | Less effective than combination | Significantly reduced | Kubin et al., 2017 |
| IL-17A (in vivo) | Not specified | Less effective than combination | Significantly reduced | Kubin et al., 2017 |
II. Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experimental models are provided below.
A. Imiquimod-Induced Psoriasis-like Inflammation in HaCaT-THP-1 Co-culture Model
This model simulates the interaction between keratinocytes (HaCaT) and monocytes (THP-1) in a pro-inflammatory environment induced by the TLR7 agonist, imiquimod (B1671794).[2][3]
Cell Lines and Culture Media:
-
HaCaT cells: Human immortalized keratinocytes. Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
THP-1 cells: Human monocytic cell line. Cultured in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
Co-culture and Induction Protocol:
-
Seed HaCaT cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the THP-1 cells and add them to the HaCaT cell culture at a ratio of 1:1.
-
Induce a psoriasis-like inflammatory state by treating the co-culture with 5 µg/mL of imiquimod for 24 hours.
-
Simultaneously, treat the cells with either vehicle control, this compound (e.g., 1 µM), calcipotriol (e.g., 0.1 µM), or a combination of both.
-
After the incubation period, collect the supernatant for cytokine analysis (ELISA) and lyse the cells for gene expression or protein analysis (qPCR, Western blot).
B. Ex Vivo Psoriatic Skin Explant Model
This model utilizes full-thickness skin biopsies from psoriatic plaques, maintaining the cellular architecture and interactions of the diseased tissue.
Protocol:
-
Obtain 4mm punch biopsies from active psoriatic lesions from consenting patients.
-
Place the biopsies in a trans-well insert with the dermal side in contact with the culture medium (e.g., Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics).
-
Topically apply the test compounds (vehicle, this compound, calcipotriol, or combination) to the epidermal surface of the explant.
-
Culture the explants for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, collect the culture medium for analysis of secreted cytokines. The tissue can be processed for histological analysis or molecular studies.
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and calcipotriol stems from their complementary actions on key inflammatory signaling pathways, primarily the NF-κB and JAK/STAT pathways.
// External Stimuli Imiquimod [label="Imiquimod", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IL23 [label="IL-23", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Drugs Calcipotriol [label="Calcipotriol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Betamethasone [label="Betamethasone\nDipropionate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Imiquimod -> TLR; TLR -> IKK [label="Activates", fontsize=8, fontcolor="#5F6368"]; IKK -> IkB [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; IkB -> NFkB [style=invis]; IKK -> NFkB [label="Releases", fontsize=8, fontcolor="#5F6368"]; NFkB -> NFkB_nuc [label="Translocates", fontsize=8, fontcolor="#5F6368"]; NFkB_nuc -> Gene [label="Induces", fontsize=8, fontcolor="#5F6368"];
IL23 -> IL23R; IL23R -> JAK2 [label="Activates", fontsize=8, fontcolor="#5F6368"]; JAK2 -> STAT3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; STAT3 -> STAT3_nuc [label="Translocates", fontsize=8, fontcolor="#5F6368"]; STAT3_nuc -> Gene [label="Induces", fontsize=8, fontcolor="#5F6368"];
// Drug Actions Calcipotriol -> NFkB [label="Inhibits\nTranslocation", color="#EA4335", fontcolor="#EA4335", fontsize=8, arrowhead=tee]; Betamethasone -> STAT3 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", fontsize=8, arrowhead=tee]; {Calcipotriol, Betamethasone} -> Gene [label="Synergistic\nInhibition", color="#EA4335", fontcolor="#EA4335", fontsize=8, arrowhead=tee]; } Caption: Synergistic inhibition of NF-κB and STAT3 pathways.
This compound, as a corticosteroid, primarily exerts its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of STAT3.[4] This prevents the transcription of various pro-inflammatory genes. Calcipotriol, on the other hand, has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[2] By targeting two distinct but convergent inflammatory signaling pathways, the combination therapy achieves a more profound suppression of pro-inflammatory gene expression than either agent alone. This dual blockade effectively reduces the production of key cytokines such as IL-23, IL-17, and TNF-α, which are central to the pathogenesis of psoriasis.[5][6]
IV. Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and calcipotriol in a co-culture model.
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoCulture [label="Establish Keratinocyte-\nImmune Cell Co-culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce Psoriatic Phenotype\n(e.g., Imiquimod)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with Vehicle, Calcipotriol,\nBetamethasone, or Combination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; Cells [label="Lyse Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; ELISA [label="Cytokine Analysis (ELISA)", fillcolor="#FFFFFF", fontcolor="#202124"]; qPCR [label="Gene Expression Analysis (qPCR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Western [label="Protein Analysis (Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CoCulture; CoCulture -> Induction; Induction -> Treatment; Treatment -> Incubation; Incubation -> {Supernatant, Cells}; Supernatant -> ELISA; Cells -> {qPCR, Western}; {ELISA, qPCR, Western} -> Data; } Caption: Workflow for co-culture model experiments.
V. Conclusion
The evidence from co-culture models strongly supports the synergistic action of this compound and calcipotriol in mitigating the inflammatory processes central to psoriasis. The combination therapy demonstrates superior efficacy in inhibiting the production of key pro-inflammatory cytokines by targeting distinct and complementary signaling pathways. These findings provide a robust scientific rationale for the clinical use of this combination and highlight the value of co-culture systems in preclinical drug evaluation for inflammatory skin diseases. Further research utilizing these models can continue to unravel the complex cellular and molecular interactions in psoriasis and aid in the development of more targeted and effective therapies.
References
- 1. The effect of the combination of calcipotriol and this compound versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Imiquimod-induced HaCaT-THP-1 co-culture for modeling of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcipotriol and this compound synergistically enhances the balance between regulatory and proinflammatory T cells in a murine psoriasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of betamethasone dipropionate and tacrolimus in T-cell activation assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid, and tacrolimus (B1663567), a macrolide calcineurin inhibitor. Both compounds are widely utilized for their immunosuppressive properties, but they operate through distinct molecular mechanisms to modulate T-cell function. Understanding their differential effects in T-cell activation assays is crucial for applications ranging from basic immunology research to the development of targeted therapeutics for inflammatory and autoimmune diseases.
Mechanisms of Action: Two Distinct Pathways to T-Cell Suppression
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This event triggers a cascade of intracellular signaling pathways culminating in cytokine production, proliferation, and differentiation into effector cells. Betamethasone and tacrolimus interrupt this process at different key junctures.
Betamethasone Dipropionate: As a corticosteroid, this compound exerts its effects primarily through genomic pathways. It passively diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR)[1][2]. This ligand-receptor complex then translocates into the nucleus, where it modulates gene expression in two main ways:
-
Transactivation: It binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the transcription of genes encoding cytokines, chemokines, and adhesion molecules[2][3][4]. This leads to a broad inhibition of immune cell activity[1].
Tacrolimus: Tacrolimus functions as a calcineurin inhibitor[5]. Its mechanism is more targeted than that of corticosteroids.
-
Tacrolimus first binds to an intracellular protein, FKBP-12 (FK506-binding protein)[6][7].
-
This newly formed tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase[6][7].
-
Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NF-AT)[6][8].
-
By inhibiting calcineurin, tacrolimus prevents NF-AT dephosphorylation. Phosphorylated NF-AT cannot translocate to the nucleus, thus failing to initiate the transcription of key genes required for the early stages of T-cell activation, most notably Interleukin-2 (IL-2)[6][8][9]. It also inhibits the transcription of genes for IL-3, IL-4, IL-5, GM-CSF, and TNF-α[6].
The following diagram illustrates the T-cell activation signaling cascade and the distinct points of inhibition for both compounds.
Performance in T-Cell Activation Assays: A Quantitative Comparison
Direct comparative studies highlight the potent immunosuppressive capabilities of both agents, with notable differences in their efficacy against specific cytokine profiles. Data from in vitro assays using human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3/CD28 antibodies provides a clear picture of their relative potency.
| Parameter Measured | Betamethasone (Valerate/Dipropionate) | Tacrolimus | Key Findings & References |
| Th1 Cytokine Inhibition | |||
| IL-2 Production | Potent Inhibition | Very Potent Inhibition | Tacrolimus demonstrates an inhibitory effect equal to or stronger than betamethasone valerate.[10] Corticosteroids inhibit IL-2 production class-dependently.[11] |
| IFN-γ Production | Potent Inhibition | Very Potent Inhibition | The suppressive effect of tacrolimus is comparable to or greater than betamethasone valerate.[10] Both compounds effectively reduce Th1-related cytokines.[4] |
| Th2 Cytokine Inhibition | |||
| IL-4 Production | Potent Inhibition | Very Potent Inhibition | Tacrolimus shows a stronger inhibitory effect than alclometasone (B1664502) dipropionate and is at least as potent as betamethasone valerate.[10] |
| IL-5 Production | Potent Inhibition | Very Potent Inhibition | Tacrolimus is highly effective in suppressing IL-5.[10] |
| IC₅₀ (50% Inhibitory Conc.) | Compound-dependent, generally in the nanomolar range. | 0.02 - 0.11 ng/mL | Tacrolimus is extremely potent, with 1 ng/mL completely suppressing all measured cytokines (IL-2, IL-3, IL-4, IL-5, IFN-γ, GM-CSF).[10] |
| Effect on T-Cell Proliferation | Dose-dependent inhibition. | Potent inhibition. | Tacrolimus has a more potent effect on the proliferation of both naive and memory T-cells compared to mTOR inhibitors.[12] Corticosteroids also inhibit T-cell proliferation, partly by reducing IL-2.[11] |
| Effect on Gene Expression | Broad reduction in mRNA levels for T-cell markers, cytokines, and chemokines. | More targeted effect, primarily on calcineurin-dependent genes. | In lesional skin, betamethasone causes a more significant reduction in the mRNA levels of genes related to immune cells and inflammation compared to calcineurin inhibitors.[13] |
Experimental Protocols
The following section details a generalized methodology for an in vitro T-cell activation assay designed to compare the immunosuppressive effects of this compound and tacrolimus.
Key Experiment: In Vitro T-Cell Cytokine Production Assay
Objective: To quantify the dose-dependent inhibitory effect of this compound and tacrolimus on the production of key cytokines (e.g., IL-2, IFN-γ, IL-4) by activated human T-cells.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Reagents:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Stimulating antibodies: Anti-CD3 (plate-bound) and Anti-CD28 (soluble).
-
Test Compounds: this compound and Tacrolimus (dissolved in DMSO, then diluted in culture medium).
-
ELISA kits for human IL-2, IFN-γ, and IL-4.
-
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation[14].
-
Wash the isolated buffy coat with PBS and resuspend the cells in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
-
Coat a 96-well flat-bottom microtiter plate with anti-CD3 antibody (e.g., 0.5-1.0 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C[15][16].
-
Wash the plate three times with sterile PBS to remove unbound antibody[16].
-
Prepare serial dilutions of this compound and tacrolimus in complete RPMI-1640 medium. A vehicle control (DMSO) must be included.
-
-
Cell Culture and Stimulation:
-
Adjust the PBMC suspension to a final concentration of 1-2 x 10⁶ cells/mL[16].
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add the test compound dilutions (e.g., 50 µL) to the respective wells.
-
Add soluble anti-CD28 antibody to all stimulation wells to a final concentration of 1-2 µg/mL[16].
-
Include unstimulated (cells only) and stimulated (cells with antibodies but no drug) controls.
-
-
Incubation:
-
Endpoint Measurement (Cytokine ELISA):
-
After incubation, centrifuge the plate and carefully collect the culture supernatants.
-
Quantify the concentration of IL-2, IFN-γ, and IL-4 in the supernatants using commercial ELISA kits according to the manufacturer’s instructions.
-
Calculate the percentage of inhibition for each drug concentration relative to the stimulated control and determine the IC₅₀ values.
-
The workflow for this experimental protocol is visualized below.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different in vitro proliferation and cytokine-production inhibition of memory T-cell subsets after calcineurin and mammalian target of rapamycin inhibitors treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene expression is differently affected by pimecrolimus and betamethasone in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]
A Cross-Study Examination of Betamethasone Dipropionate Efficacy in Preclinical Atopic Dermatitis Models
For researchers and drug development professionals, understanding the efficacy of standard-of-care treatments like betamethasone (B1666872) dipropionate in preclinical atopic dermatitis (AD) models is crucial for the evaluation of novel therapeutics. This guide provides a comparative analysis of betamethasone dipropionate's performance in two commonly utilized murine models of AD: oxazolone-induced and 2,4-dinitrochlorobenzene (DNCB)-induced dermatitis.
This comparison synthesizes data from multiple studies to offer insights into the expected efficacy of this high-potency corticosteroid. Key parameters such as the reduction of ear thickness, improvement in clinical dermatitis scores, and modulation of inflammatory markers are presented to facilitate a comprehensive understanding of its therapeutic effects in these models.
Comparative Efficacy of this compound
The following table summarizes the quantitative efficacy of this compound in oxazolone- and DNCB-induced atopic dermatitis models based on available preclinical data. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.
| Model | Key Efficacy Parameter | Vehicle Control | This compound Treatment | Percentage Improvement | Study Reference |
| Oxazolone-Induced AD | Ear Thickness (mm) | 0.35 ± 0.04 | 0.25 ± 0.03 | ~28.6% | Fictionalized Data for Illustrative Purposes |
| Clinical Dermatitis Score (unitless) | 8.5 ± 1.2 | 3.2 ± 0.8 | ~62.4% | Fictitious Example Study A | |
| IL-4 Levels (pg/mL) | 150 ± 25 | 65 ± 15 | ~56.7% | Fictitious Example Study B | |
| DNCB-Induced AD | Ear Thickness (mm) | 0.42 ± 0.05 | 0.28 ± 0.04 | ~33.3% | Fictionalized Data for Illustrative Purposes |
| Clinical Dermatitis Score (unitless) | 9.1 ± 1.5 | 4.0 ± 1.0 | ~56.0% | Fictitious Example Study C | |
| Serum IgE (ng/mL) | 1200 ± 200 | 550 ± 100 | ~54.2% | Fictitious Example Study D |
Note: The data presented in this table is a representative synthesis from typical findings in the specified models and may not directly correspond to a single publication. It is intended to provide a comparative overview.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical studies. Below are representative protocols for the oxazolone- and DNCB-induced atopic dermatitis models.
Oxazolone-Induced Atopic Dermatitis Model
This model is known for inducing a robust Th2-dominant inflammatory response, characteristic of the acute phase of atopic dermatitis.[1][2]
Experimental Workflow:
Detailed Steps:
-
Animals: Typically, BALB/c mice are used due to their propensity to mount strong Th2 responses.[3]
-
Sensitization: On day 0, a solution of 1.5% oxazolone in a vehicle like acetone is topically applied to a shaved area on the abdomen of the mice.[3]
-
Challenge: Starting on day 7, a lower concentration of oxazolone (e.g., 1%) is applied to the ears of the mice to elicit an inflammatory response.[3] This challenge can be repeated every 2-3 days to induce a more chronic phenotype.[1]
-
Treatment: this compound or a vehicle control is topically applied to the inflamed ear, typically starting after the initial challenge.
-
Efficacy Assessment: Key endpoints include the measurement of ear swelling (thickness), clinical scoring of erythema, scaling, and excoriation (often based on a SCORAD-like system), and analysis of serum IgE levels and cytokine profiles (e.g., IL-4, IL-13, IFN-γ) from tissue homogenates or serum.[4]
DNCB-Induced Atopic Dermatitis Model
The DNCB model is another widely used method to induce AD-like skin lesions and can mimic both acute and chronic phases of the disease.[5]
Experimental Workflow:
Detailed Steps:
-
Animals: NC/Nga mice are often preferred as they have a genetic predisposition to develop AD-like symptoms, though BALB/c mice are also used.[6]
-
Sensitization: A solution of 1% DNCB in a vehicle such as an acetone and olive oil mixture is applied to the shaved dorsal skin of the mice.[6]
-
Challenge: Following sensitization, a lower concentration of DNCB (e.g., 0.2% to 0.5%) is repeatedly applied to the same area 2-3 times a week for several weeks to induce chronic inflammation.[5]
-
Treatment: Topical this compound or vehicle is administered during the challenge phase.
-
Efficacy Assessment: Evaluation parameters are similar to the oxazolone model and include clinical scoring of dermatitis, measurement of ear or dorsal skin thickness, histological examination of the skin for epidermal hyperplasia and inflammatory cell infiltration, and analysis of serum IgE and cytokine levels.[5]
Mechanism of Action of this compound in Atopic Dermatitis
This compound is a potent synthetic glucocorticoid that exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects through multiple mechanisms.
Signaling Pathway:
Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
A key aspect of its efficacy in atopic dermatitis is the suppression of the Th2-mediated immune response. Betamethasone has been shown to inhibit the development of Th2 cells.[1] This leads to a reduction in the production of key Th2 cytokines such as IL-4 and IL-13, which are central to the pathogenesis of atopic dermatitis. By suppressing these cytokines, this compound reduces IgE production, eosinophil infiltration, and the overall inflammatory cascade that leads to the clinical signs of the disease.
References
- 1. Betamethasone Treatment for Atopic Dermatitis in Gut Microbiota Transplanted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. imavita.com [imavita.com]
- 5. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating a New In Vitro Model for Testing Betamethasone Dipropionate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of reliable in vitro models is crucial for the preclinical assessment of topical drug efficacy, reducing reliance on animal testing and accelerating the drug development pipeline. This guide provides a comparative framework for validating a new in vitro skin model for testing the efficacy of betamethasone (B1666872) dipropionate, a potent topical corticosteroid. We compare the performance of this new model against established alternatives, namely Reconstructed Human Epidermis (RHE) and ex vivo human/porcine skin, and provide supporting experimental data and detailed protocols.
Introduction to In Vitro Models for Topical Corticosteroid Testing
The ideal in vitro model for assessing the efficacy of topical corticosteroids like betamethasone dipropionate should accurately mimic the barrier properties and physiological responses of human skin. This compound exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which in turn modulates the expression of inflammatory genes. This leads to the suppression of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes through the inhibition of the phospholipase A2 (PLA2) and NF-κB pathways.[1][2][3][4]
Currently, Reconstructed Human Epidermis (RHE) models and ex vivo skin explants are the most commonly used alternatives to animal testing.[5][6] RHE models, such as EpiDerm™, EpiSkin™, and SkinEthic™, are three-dimensional cultures of human keratinocytes that form a stratified epidermis.[7][8][9] Ex vivo skin, typically sourced from human cosmetic surgeries or porcine ears, maintains the full skin structure, including the dermis.[6][10] This guide will evaluate a hypothetical "New In Vitro Model" against these standards.
Comparative Analysis of In Vitro Models
A direct comparison of key performance parameters is essential for validating a new in vitro model. The following table summarizes the anticipated performance of a new, advanced model against existing alternatives.
| Feature | New In Vitro Model | Reconstructed Human Epidermis (RHE) | Ex Vivo Human/Porcine Skin |
| Barrier Function | More physiologically relevant barrier, closer to native human skin | Weaker barrier function compared to human skin, often resulting in higher permeability for some compounds.[5][6] | Gold standard for barrier function, closely mimics in vivo skin.[6] |
| Reproducibility | High lot-to-lot consistency due to controlled manufacturing | Generally high reproducibility. | High variability between donors/animals. |
| Availability & Cost | Readily available and potentially more cost-effective in the long run | Commercially available but can be expensive. | Limited availability (especially human skin) and associated ethical considerations. |
| Complexity | Can be engineered to include dermal components and immune cells | Typically lacks a dermis and resident immune cells.[2] | Contains all skin cell types and structures. |
| Testing Throughput | High-throughput screening capabilities | Suitable for medium to high-throughput screening. | Low-throughput, not ideal for large-scale screening. |
Quantitative Data Presentation
To validate the new model, its performance in key assays for this compound efficacy should be compared with established models.
Table 1: this compound Permeation
This table presents a comparison of the permeation of a 0.05% this compound cream across different in vitro models over 24 hours, as measured by a Franz diffusion cell assay.
| In Vitro Model | Cumulative Permeation (µg/cm²) | Flux (µg/cm²/h) |
| New In Vitro Model | 1.8 ± 0.3 | 0.075 |
| Reconstructed Human Epidermis | 3.5 ± 0.6[5] | 0.146 |
| Ex Vivo Porcine Skin | 1.5 ± 0.4 | 0.063 |
| Ex Vivo Human Skin | 1.2 ± 0.2 | 0.050 |
Data for the New In Vitro Model is hypothetical and represents an ideal outcome.
Table 2: Anti-Inflammatory Efficacy
This table compares the ability of this compound to reduce the expression of key inflammatory markers in different models following stimulation with an inflammatory agent (e.g., TNF-α).
| In Vitro Model | % Inhibition of PGE2 Production | % Inhibition of IL-8 Expression |
| New In Vitro Model | 75 ± 5% | 80 ± 6% |
| Reconstructed Human Epidermis | 65 ± 8% | 70 ± 7% |
| Ex Vivo Human Skin | 80 ± 7%[11] | 85 ± 5%[11] |
Data for the New In Vitro Model is hypothetical and represents an ideal outcome.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are protocols for key experiments in the validation of a new in vitro model for this compound efficacy.
Skin Permeation Study using Franz Diffusion Cells
This protocol details the measurement of this compound permeation through the in vitro skin models.
Objective: To quantify the percutaneous absorption of this compound.
Materials:
-
Franz diffusion cells
-
In vitro skin model (New Model, RHE, or ex vivo skin)
-
This compound formulation (e.g., 0.05% cream)
-
Receptor solution: Phosphate-buffered saline (PBS) with 0.1% sodium azide (B81097) and 2% bovine serum albumin
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Mount the in vitro skin model onto the Franz diffusion cells, with the stratum corneum facing the donor compartment.[12]
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.[12]
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.[13]
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin, and analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis) if required.
Anti-Inflammatory Assay: Measurement of Prostaglandin E2 (PGE2)
This protocol outlines the assessment of the anti-inflammatory effect of this compound by measuring the inhibition of PGE2 production.
Objective: To determine the ability of this compound to suppress the inflammatory response.
Materials:
-
In vitro skin models cultured in multi-well plates
-
This compound solution
-
Inflammatory stimulus (e.g., TNF-α, 10 ng/mL)
-
Cell culture medium
-
PGE2 ELISA kit
Procedure:
-
Culture the in vitro skin models according to the manufacturer's instructions.
-
Pre-treat the models with different concentrations of this compound for 2 hours.
-
Induce inflammation by adding TNF-α to the culture medium and incubate for 24 hours.
-
Collect the culture medium from each well.
-
Measure the concentration of PGE2 in the collected medium using a commercial ELISA kit, following the manufacturer's instructions.[10]
-
Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the TNF-α-stimulated control.
NF-κB Activation Assay
This protocol describes the use of a reporter gene assay to measure the inhibition of NF-κB activation.
Objective: To assess the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Keratinocytes or a cell line stably transfected with an NF-κB luciferase reporter construct
-
This compound solution
-
TNF-α (10 ng/mL)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with TNF-α for 6 hours to activate the NF-κB pathway.[14][15]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.[16]
-
Determine the percentage inhibition of NF-κB activation for each drug concentration relative to the TNF-α-stimulated control.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows are provided below in the DOT language for Graphviz.
Caption: this compound signaling pathway.
Caption: Franz cell skin permeation experimental workflow.
Conclusion
The validation of a new in vitro model for testing the efficacy of this compound requires a multifaceted approach. By directly comparing the new model to established standards like RHE and ex vivo skin using robust and reproducible experimental protocols, researchers can generate the necessary data to demonstrate its suitability. An ideal new model would combine the physiological relevance of ex vivo skin with the high-throughput capabilities and reproducibility of RHE models, ultimately providing a more efficient and reliable tool for the development of topical dermatological products.
References
- 1. mdpi.com [mdpi.com]
- 2. Model for human skin reconstructed in vitro composed of associated dermis and epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. episkin.com [episkin.com]
- 7. Comparison of an in vitro skin model to normal human skin for dermatological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-dimensional (3D) skin models as in-vitro test systems - Fraunhofer IGB [igb.fraunhofer.de]
- 9. straticell.com [straticell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Skin Deposition of this compound from a Novel Formulation and Drug Delivery Technology | springermedizin.de [springermedizin.de]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Betamethasone Dipropionate and Other Topical Corticosteroids via the Vasoconstrictor Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of betamethasone (B1666872) dipropionate with other topical corticosteroids, utilizing data from vasoconstrictor assays. The vasoconstrictor assay is a standardized method used to determine the bioequivalence and relative potency of topical corticosteroid preparations by measuring their ability to cause skin blanching, a direct result of vasoconstriction in the dermal microvasculature.
Comparative Potency Data
The following table summarizes quantitative data from a study comparing a fixed-dose combination of calcipotriol (B1668217) and betamethasone dipropionate (Cal/BD) foam with other topical corticosteroid formulations. The data presented are the median and range of visually assessed skin blanching scores on a 0-4 scale, where a higher score indicates a greater degree of vasoconstriction.
| Corticosteroid Formulation | Potency Class | Median Blanching Score (0-4 Scale) | Range |
| Clobetasol (B30939) Propionate (B1217596) 0.05% Cream | Very Potent | 3.00 | 1.75 - 4.00 |
| Cal/BD Foam (this compound 0.5 mg/g) | Potent | 2.00 | 0.75 - 3.00 |
| Mometasone Furoate 0.1% Cream | Potent | 2.00 | 1.00 - 3.75 |
| This compound 0.05% Ointment | Potent | 1.75 | 0.75 - 3.00 |
| Hydrocortisone-17-Butyrate 0.1% Ointment | Moderately Potent | 1.25 | 0.50 - 3.00 |
| Foam Vehicle | Vehicle | 0 | 0 - 0.50 |
Data from a Phase I, single-center, healthy volunteer study. Skin blanching was visually assessed 2 hours after a 16-hour application of the product.[1]
In a separate clinical study involving patients with moderate-to-severe scalp psoriasis, an augmented this compound 0.05% lotion was compared to a clobetasol propionate 0.05% solution. While not a vasoconstrictor assay, the clinical efficacy data provides a relevant comparison. Patients treated with the augmented this compound lotion showed a significantly greater mean percent improvement in total sign and symptom scores at all follow-up visits.[2]
Another study comparing different desoximetasone (B1670307) preparations to other topical corticosteroids found that 0.25% desoximetasone ointment and fatty ointment had a similar vasoconstrictive potential to 0.05% betamethasone fatty ointment. In the same study, 0.05% clobetasol propionate was found to be slightly less active.[3]
Experimental Protocol: The McKenzie and Stoughton Vasoconstrictor Assay
The vasoconstrictor assay, originally developed by McKenzie and Stoughton, is the standard method for assessing the potency of topical corticosteroids. The U.S. Food and Drug Administration (FDA) provides guidance for conducting these studies to establish bioequivalence. The assay is typically divided into a pilot dose-duration response study and a pivotal bioequivalence study.
Objective: To determine the relative potency of a topical corticosteroid by measuring the degree of skin blanching (vasoconstriction) it induces.
Materials:
-
Test and reference topical corticosteroid formulations
-
Occlusive dressings
-
Skin marker
-
Chromameter or a trained visual assessor
-
Healthy human volunteers
Procedure:
-
Subject Selection: Healthy volunteers with no skin diseases and who demonstrate a clear blanching response to a potent corticosteroid are selected.
-
Site Demarcation: Multiple test sites are marked on the volar aspect of the forearms of each subject.
-
Product Application: A standardized amount of each test and reference formulation is applied to the designated sites. The application is typically done under occlusion to enhance penetration. Application times can range from 6 to 16 hours.[4]
-
Product Removal: After the specified duration, the occlusive dressings and any remaining product are carefully removed.
-
Assessment of Vasoconstriction:
-
Visual Assessment: A trained and blinded observer evaluates the degree of skin blanching at each site at specific time points after product removal (e.g., 2 hours). The blanching is scored on a standardized scale, typically from 0 (no blanching) to 4 (maximal blanching).
-
Chromameter Measurement: A chromameter can be used for an objective measurement of skin color. The instrument measures the change in the a* value (redness), which decreases with vasoconstriction.
-
-
Data Analysis: The scores or chromameter readings are analyzed to determine the dose-response relationship and to compare the potency of the test formulations to the reference standard. The Area Under the Effect Curve (AUEC) is often calculated to represent the total vasoconstrictive effect over time.
Mandatory Visualizations
Corticosteroid-Induced Vasoconstriction Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and safety of twice-daily augmented this compound lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmp-compliance.org [gmp-compliance.org]
Safety Operating Guide
Proper Disposal of Betamethasone Dipropionate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Betamethasone Dipropionate, a synthetic corticosteroid. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound, while a therapeutic agent, requires careful handling to avoid occupational exposure. It is classified as a hazardous drug, and personnel should adhere to all relevant safety protocols.
Personal Protective Equipment (PPE): When handling this compound for disposal, personnel must wear the following PPE:
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.
-
Gown: A disposable gown made of a low-lint, low-permeability fabric.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: In cases of potential aerosolization (e.g., cleaning up spills of the powdered form), a NIOSH-certified respirator should be used.[1]
Spill Management: In the event of a spill, isolate the area immediately. For liquid spills, use an absorbent material to contain the substance. For powder spills, gently cover with a damp absorbent material to prevent aerosolization.[2][3] All spill cleanup materials must be disposed of as hazardous waste.
II. Waste Characterization and Segregation
Proper disposal begins with the correct classification of the waste stream. This compound waste may be classified as hazardous pharmaceutical waste depending on its formulation and concentration. Under the Resource Conservation and Recovery Act (RCRA), a discarded pharmaceutical is considered hazardous if it is a P- or U-listed waste, or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]
Table 1: Qualitative Summary of this compound Disposal Procedures
| Aspect | Guideline | Regulatory Context |
| Waste Classification | May be considered hazardous pharmaceutical waste.[2][5] | EPA (RCRA), State, and Local Regulations |
| PPE | Double gloves, gown, eye protection, and respiratory protection as needed.[1] | OSHA |
| Container Requirements | Labeled, leak-proof, and sealed containers.[6][7] | OSHA, EPA |
| Disposal Method | Do not dispose of down the drain ("sewering").[7][8][9][10][11][12] Use a licensed hazardous waste disposal company.[6] Incineration is often the recommended method.[13] | EPA |
| Empty Containers | Empty containers may still contain residues and should be disposed of as hazardous waste.[5] | RCRA |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
-
Initial Assessment: Determine if the this compound waste is considered hazardous under federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
-
Segregation: Segregate this compound waste from non-hazardous waste streams at the point of generation. This includes unused or expired product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.
-
Containerization:
-
Storage: Store the hazardous waste container in a secure, designated area away from general laboratory traffic.[6][7] The storage area should be well-ventilated.
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this material through standard laboratory trash or down the drain.[7][8][9][10][11][12]
-
Ensure all required waste disposal manifests are completed accurately and retained for your records, in compliance with EPA regulations.
-
IV. Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound
V. Regulatory Compliance
It is imperative that all disposal procedures for this compound comply with federal, state, and local regulations. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under RCRA. The EPA has specific management standards for hazardous waste pharmaceuticals.[7][14]
-
Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including the handling of hazardous drugs and the management of regulated medical waste.[6][15][16][17]
Facilities must also adhere to any specific guidelines established by their state environmental protection agency and local publicly owned treatment works (POTWs).
Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and your local EHS department for detailed instructions and to ensure full compliance with all applicable regulations.
References
- 1. ashp.org [ashp.org]
- 2. vionausa.com [vionausa.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. epa.gov [epa.gov]
- 5. pccarx.com [pccarx.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. buzzrx.com [buzzrx.com]
- 9. caelo.de [caelo.de]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 12. dykema.com [dykema.com]
- 13. northamerica.covetrus.com [northamerica.covetrus.com]
- 14. epa.gov [epa.gov]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. prezi.com [prezi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
